molecular formula C11H15ClN2O2 B1441674 3-Piperidinyl isonicotinate hydrochloride CAS No. 1219949-50-4

3-Piperidinyl isonicotinate hydrochloride

Cat. No.: B1441674
CAS No.: 1219949-50-4
M. Wt: 242.7 g/mol
InChI Key: MXKXALIQVSLLPD-UHFFFAOYSA-N
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Description

3-Piperidinyl isonicotinate hydrochloride (CAS 1219949-50-4) is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.70 g/mol . It is offered as a research-grade material intended for laboratory use only. As a building block in medicinal chemistry, piperidine and isonicotinate scaffolds are found in compounds investigated for a range of biological activities. For instance, research into structurally related isonipecotamide-based compounds has highlighted their potential as multifunctional agents, such as dual inhibitors of thrombin and cholinesterases, which are being explored in the context of complex diseases like Alzheimer's . The piperidine ring is a privileged structure in drug discovery, often contributing to a molecule's ability to interact with biological targets. Researchers value this compound for its potential in synthesizing and optimizing novel chemical entities for various pharmacological studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures by qualified personnel in a controlled laboratory setting are required. For detailed safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

piperidin-3-yl pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(9-3-6-12-7-4-9)15-10-2-1-5-13-8-10;/h3-4,6-7,10,13H,1-2,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKXALIQVSLLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of Piperidin-3-yl Isonicotinate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-3-yl isonicotinate hydrochloride (CAS: 1219949-50-4) represents a bifunctional heterocyclic scaffold merging the pharmacophoric properties of the pyridine and piperidine rings via an ester linkage. As a "privileged structure" in drug discovery, this compound serves as a critical fragment for fragment-based drug design (FBDD), particularly in targeting G-protein-coupled receptors (GPCRs) and kinases where the piperidine moiety mimics peptide turns and the pyridine ring engages in


-stacking interactions.

This guide provides a definitive technical analysis of the molecule’s structural anatomy, a chemoselective synthetic route avoiding common regioselectivity pitfalls, and a self-validating analytical framework for quality assurance.

Structural Anatomy & Physicochemical Properties

Molecular Architecture

The molecule consists of two distinct nitrogenous heterocycles connected by an ester bridge. The hydrochloride salt form is critical for handling and solubility, as the free base is an oil prone to oxidative degradation.

FeatureSpecification
IUPAC Name Piperidin-3-yl pyridine-4-carboxylate hydrochloride
Molecular Formula

Molecular Weight 242.70 g/mol (Salt) / 206.24 g/mol (Free Base)
Chirality Contains one stereocenter at Piperidine-C3.[1][2][3][4][5][6] (Available as (R), (S), or Racemate).
H-Bond Donors 2 (Protonated Piperidine NH, HCl)
H-Bond Acceptors 3 (Pyridine N, Ester Carbonyl O, Ester Ether O)
pKa (Predicted) Piperidine

(Basic); Pyridine

(Weakly Basic)
Protonation Dynamics (The "Salt" Question)

A common point of confusion is the site of protonation. Based on pKa values, the piperidine nitrogen (


, pKa ~11) is significantly more basic than the pyridine nitrogen (

, pKa ~5.2).
  • Mono-HCl Salt: The proton resides exclusively on the piperidine nitrogen (

    
    ).
    
  • Dihydrochloride: Requires highly acidic conditions; unstable in ambient air (hygroscopic), tending to revert to the mono-HCl form.

Synthetic Methodology: The Chemoselectivity Challenge

The "Amide Trap"

Direct reaction of isonicotinic acid with 3-hydroxypiperidine fails. The secondary amine of the piperidine is a far stronger nucleophile than the secondary alcohol. Direct coupling results in the thermodynamically stable amide (N-isonicotinoyl-3-hydroxypiperidine), not the desired ester.

Validated Synthetic Protocol

To synthesize the ester, the piperidine nitrogen must be orthogonally protected.

Protocol Overview:

  • Protection:

    
    -Boc-3-hydroxypiperidine formation.[2][3][5][6][7]
    
  • Esterification: Steglich coupling or Acid Chloride coupling.

  • Deprotection/Salt Formation: Acidic cleavage of Boc.

Step-by-Step Methodology

Step 1: Preparation of N-Boc-3-hydroxypiperidine

  • Reagents: 3-Hydroxypiperidine,

    
    , 
    
    
    
    , DCM.
  • Procedure: Dissolve 3-hydroxypiperidine in DCM at 0°C. Add

    
     (1.1 eq). Add 
    
    
    
    (1.1 eq) dropwise. Stir 4h at RT.[4]
  • Checkpoint: TLC should show disappearance of the polar amine starting material.

Step 2: Esterification (The Coupling)

  • Reagents: Isonicotinic acid, EDC·HCl, DMAP (cat.), DCM.[8]

  • Procedure:

    • Dissolve isonicotinic acid (1.0 eq) and N-Boc-3-hydroxypiperidine (1.0 eq) in dry DCM.

    • Add DMAP (0.1 eq) and EDC·HCl (1.2 eq) at 0°C.

    • Allow to warm to RT and stir for 12-16h.

  • Mechanism:[1][2][4][9][10][11] EDC activates the carboxylic acid; DMAP acts as a nucleophilic catalyst transferring the acyl group to the hindered secondary alcohol.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-intermediate in minimal dry dioxane.

    • Add 4M HCl/Dioxane (5 eq) dropwise at 0°C. Caution: Gas evolution (

      
      , isobutylene).
      
    • Stir 2h. The product precipitates as a white solid.[10]

    • Filter and wash with cold diethyl ether to remove residual HCl.

Visualizing the Pathway

The following diagram illustrates the chemoselectivity logic and the "Amide Trap" to avoid.

SynthesisPath Start 3-Hydroxypiperidine (Amine + Alcohol) Direct Direct Coupling (Isonicotinic Acid) Start->Direct Path A (Wrong) Protect Boc-Protection (Boc2O) Start->Protect Path B (Correct) Amide AMIDE PRODUCT (Undesired Impurity) Direct->Amide Nucleophilic Attack by N ProtectedInt N-Boc-3-Hydroxypiperidine Protect->ProtectedInt Couple Esterification (Isonicotinic Acid + EDC) ProtectedInt->Couple BocEster Boc-Protected Ester Couple->BocEster Deprotect HCl/Dioxane Deprotection BocEster->Deprotect Final Piperidin-3-yl Isonicotinate HCl Deprotect->Final

Figure 1: Synthetic flowchart highlighting the necessity of N-protection to avoid amide formation.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must validate two key features: the ester linkage (vs. amide) and the loss of the Boc group .

Diagnostic 1H NMR Signals (DMSO-d6)

The following shifts are diagnostic. Any deviation suggests incomplete deprotection or hydrolysis.

Proton EnvironmentChemical Shift (

)
MultiplicityInterpretation
Pyridine (C2, C6) 8.8 - 8.9 ppmDoublet (d)Highly deshielded by ring nitrogen and ester EWG.
Pyridine (C3, C5) 7.8 - 7.9 ppmDoublet (d)Ortho to ester group.
Piperidine NH2+ 9.0 - 9.5 ppmBroad SingletIndicates successful salt formation.
Piperidine C3-H 5.1 - 5.3 ppmMultipletCRITICAL SIGNAL: Downfield shift due to ester oxygen. If this is < 4.0 ppm, esterification failed.
Boc-tBu Group ~1.4 ppmSingletMUST BE ABSENT. Presence indicates incomplete deprotection.
Infrared (IR) Spectroscopy
  • Ester Carbonyl: Look for a sharp, strong band at 1730–1750 cm⁻¹ .

  • Amide Impurity: If the reaction failed (Path A), you will see a band at 1640–1660 cm⁻¹ (Amide I band).

  • Amine Salt: Broad absorptions from 2800–3200 cm⁻¹ (

    
     stretch).
    
Structural Logic Diagram

This diagram correlates the chemical structure with the diagnostic analytical signals.

StructureLogic Struct Pyridine Ring Ester Linkage Piperidine Ring HCl Salt Signal1 NMR: ~8.8 ppm (d) Deshielded Aromatic Struct:pyr->Signal1 Signal2 IR: 1735 cm-1 C=O Stretch (Ester) Struct:est->Signal2 Signal3 NMR: ~5.2 ppm Methine proton (alpha to O) Struct:pip->Signal3 Signal4 Solubility: Water Soluble NMR: ~9.2 ppm (NH2+) Struct:salt->Signal4

Figure 2: Correlation between structural moieties and diagnostic analytical signals.

Stability & Handling Protocols

Ester Hydrolysis Risk

The ester bond in this molecule is susceptible to hydrolysis, particularly because the piperidine ring (once deprotonated in physiological media) can act as an intramolecular base/nucleophile, potentially catalyzing hydrolysis.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solution Stability: Prepare aqueous solutions immediately before use. Avoid basic buffers (pH > 8) for prolonged periods.

Hygroscopicity

As a hydrochloride salt of a secondary amine, the compound is hygroscopic.

  • Handling: Weigh quickly in a low-humidity environment.

  • Drying: If the solid becomes sticky, dry under high vacuum over

    
     for 24 hours.
    

References

  • Chemical Structure & Identifiers: Piperidin-3-yl isonicotinate hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Accessed October 2023. Link

  • pKa Values of Heterocycles:Basicity of Pyridine vs Piperidine. Master Organic Chemistry. Explains the

    
     vs 
    
    
    
    orbital hybridization effects on basicity. Link
  • Esterification Methodology: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational reference for EDC/DMAP coupling). Link

  • Boc-Protection Strategies: Protection of Amines. Organic Chemistry Portal. Detailed protocols for Boc-protection and deprotection mechanisms. Link

Sources

solubility of 3-piperidinyl isonicotinate hydrochloride in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Piperidinyl Isonicotinate Hydrochloride in Water vs. Ethanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of the expected solubility of this compound in two common pharmaceutical solvents: water and ethanol. In the absence of specific experimental data for this compound, this document synthesizes information on the physicochemical properties of its constituent moieties—piperidine and isonicotinic acid—to build a robust theoretical framework. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility, empowering researchers and drug development professionals with the foundational knowledge and practical tools required for their work.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

This compound is a heterocyclic compound incorporating a piperidine ring, an isonicotinate ester, and a hydrochloride salt. While specific applications of this exact molecule are not widely documented in public literature, its structural motifs are common in medicinal chemistry. The piperidine moiety is a versatile scaffold found in numerous pharmaceuticals, and isonicotinic acid is a derivative of niacin (Vitamin B3) with its own history in drug development.

The hydrochloride salt form suggests an effort to enhance the aqueous solubility and stability of a potentially basic parent molecule. Understanding the solubility of this compound in both aqueous and organic media is paramount for a range of applications, from designing appropriate dosage forms to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the theoretical underpinnings of its solubility and provide a practical methodology for its empirical determination.

Physicochemical Analysis and Theoretical Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, we must consider the contributions of its ionic and organic components.

Structural Breakdown and Intermolecular Forces

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Key Structural Features Influencing Solubility:

  • Piperidinium Ion: The protonated piperidine nitrogen introduces a positive charge, making this part of the molecule highly polar and capable of strong ion-dipole interactions with polar solvents like water.

  • Chloride Counter-ion: The chloride ion further enhances the ionic character of the compound.

  • Ester Group: The ester linkage contains polar C=O and C-O bonds, which can act as hydrogen bond acceptors.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is also a potential hydrogen bond acceptor.

  • Hydrocarbon Backbone: The carbon rings of piperidine and pyridine are nonpolar and will have unfavorable interactions with water but are more compatible with the ethyl group of ethanol.

Comparative Solubility in Water vs. Ethanol

Solubility in Water: The primary driving force for the solubility of this compound in water is the strong ion-dipole interactions between the piperidinium cation and the chloride anion with water molecules. Water's high dielectric constant effectively shields the ions from each other, preventing them from reforming a crystal lattice. Additionally, the ester and pyridine nitrogens can act as hydrogen bond acceptors. The overall expectation is high aqueous solubility .

Solubility in Ethanol: Ethanol is a polar protic solvent, but it is less polar than water and has a lower dielectric constant. It can still engage in hydrogen bonding and ion-dipole interactions. The organic character of ethanol, due to its ethyl group, will have more favorable van der Waals interactions with the nonpolar hydrocarbon portions of the piperidine and pyridine rings compared to water. While the compound is expected to be soluble in ethanol, the strength of the ion-dipole interactions will likely be weaker than in water. Therefore, the solubility in ethanol is anticipated to be lower than in water .

Illustrative Solubility of Related Compounds

To substantiate these theoretical predictions, it is useful to examine the known solubilities of the parent compounds.

CompoundSolventSolubilityReference
PiperidineWaterMiscible[1]
EthanolSoluble[1]
Piperidine HydrochlorideWater>1500 g/L[2]
AlcoholFreely soluble[3][4]
Isonicotinic AcidWaterSparingly soluble, temperature-dependent[5]
EthanolSoluble, temperature-dependent[5]

This data strongly supports the hypothesis that the hydrochloride salt of a piperidine derivative will be highly soluble in water and also soluble in ethanol.

Visualization of Intermolecular Interactions

The following diagrams illustrate the key intermolecular forces at play.

G cluster_water Aqueous Solvation mol R-NH₂⁺---Cl⁻ water1 H₂O mol->water1 Ion-Dipole water2 H₂O mol->water2 H-Bonding (acceptor) water3 H₂O mol->water3 Ion-Dipole

Figure 2: Predominant interactions in water.

G cluster_ethanol Ethanolic Solvation mol R-NH₂⁺---Cl⁻ eth1 EtOH mol->eth1 Ion-Dipole eth2 EtOH mol->eth2 H-Bonding nonpolar Nonpolar interactions (Van der Waals) mol->nonpolar

Figure 3: Interactions in ethanol.

Experimental Protocol for Thermodynamic Solubility Determination

To move from theoretical prediction to empirical fact, a robust experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined by a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Deionized Water

  • Anhydrous Ethanol

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (water or ethanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to several vials (typically in triplicate for each solvent). An amount that is visibly in excess after equilibration is required.

    • Add a precise volume of the solvent (e.g., 2 mL of water or ethanol) to each vial.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Centrifuge the vials to further ensure complete separation of the solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

  • Quantification and Data Analysis:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted saturated solution from the calibration curve.

    • Calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G start Start prep_standards Prepare HPLC Calibration Standards start->prep_standards prep_samples Prepare Slurry: Excess Solid + Solvent start->prep_samples hplc Analyze via HPLC prep_standards->hplc equilibrate Equilibrate at Constant Temp (e.g., 24-72h) prep_samples->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Saturated Solution filter->dilute dilute->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate end End calculate->end

Figure 4: Shake-flask solubility determination workflow.

Conclusion

References

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • Cheméo. Isonicotinic acid, dodecyl ester - Chemical & Physical Properties. [Link]

  • Cheméo. Isonicotinic acid, cyclopentyl ester - Chemical & Physical Properties. [Link]

  • Jouyban, A. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences.
  • Fakhree, M. A. A., et al. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. DARU Journal of Pharmaceutical Sciences.
  • ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [Link]

  • Jiménez, D. M., & Martínez, F. Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures.

Sources

An In-depth Technical Guide to the Anticipated Safety Profile of Isonicotinic Acid Piperidin-3-yl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Isonicotinic Acid Piperidin-3-yl Ester Hydrochloride (CAS No. 1219949-50-4) is publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from its precursors, isonicotinic acid and piperidin-3-ol, to provide a scientifically-grounded risk assessment. All procedures and precautions outlined herein are based on this expert analysis. Until a formal SDS is available, this compound should be handled with the utmost caution, assuming a high degree of hazard.

Introduction and Compound Identification

Isonicotinic acid piperidin-3-yl ester hydrochloride is a heterocyclic compound that incorporates the structural features of both isonicotinic acid (a pyridine derivative) and a piperidine ester.[1] Such molecules are of significant interest in medicinal chemistry and drug discovery as building blocks for more complex pharmaceutical agents.[2] The hydrochloride salt form is typically used to improve the solubility and stability of the compound.

Given its novelty and typical use in a research context, a comprehensive, officially sanctioned safety data sheet has not been widely disseminated. This guide, therefore, serves as a necessary and proactive measure to ensure the safety of laboratory personnel. Our approach is to deconstruct the molecule into its primary constituents—isonicotinic acid and piperidin-3-ol—and, from their known hazardous properties, construct a predictive safety profile for the final product.

Identifier Isonicotinic Acid Piperidin-3-yl Ester Hydrochloride
Synonyms Piperidin-3-yl isonicotinate hydrochloride
CAS Number 1219949-50-4
Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
Chemical Structure (A visual representation would be placed here in a formal document)

Hazard Deconstruction and Synthesis

The safety profile of the target compound can be logically inferred from the known hazards of its precursors. The esterification process chemically links these two molecules, and while this modifies the overall properties, the inherent hazards of the core structures often remain relevant.

Isonicotinic Acid (CAS No. 55-22-1)

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a well-characterized substance.[3]

  • Hazard Profile: It is classified as an irritant.[4]

  • Skin Contact: Causes skin irritation.[4]

  • Eye Contact: Causes serious eye irritation.[4]

  • Inhalation: May cause respiratory irritation.[4]

The pyridinic nitrogen also introduces a basic center, which is protonated in the final hydrochloride salt.

Piperidin-3-ol (CAS No. 6859-99-0)

Piperidin-3-ol, or 3-hydroxypiperidine, is the more hazardous of the two precursors.

  • Hazard Profile: This compound is classified as corrosive.[5]

  • Skin Contact: Causes severe skin burns and damage.[5]

  • Eye Contact: Causes serious eye damage, with the potential for severe and lasting injury.[5]

  • Ingestion: Harmful if swallowed and can cause perforation of the stomach or esophagus.[5]

The high reactivity and corrosive nature of this piperidine derivative are of primary concern and are the main drivers for the stringent safety recommendations for the final product.

Synthesized Hazard Profile for Isonicotinic Acid Piperidin-3-yl Ester Hydrochloride

The final product combines the irritant properties of the isonicotinic acid moiety with the more severe corrosive potential of the piperidine ring. The ester linkage itself is generally stable but can be hydrolyzed under acidic or basic conditions to revert to the starting materials. The hydrochloride salt suggests good water solubility and an acidic pH in solution, which could exacerbate irritant effects.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Assumed to be corrosive or at a minimum a severe irritant, based on the piperidin-3-ol precursor. Direct skin contact is likely to cause burns.

  • Serious Eye Damage/Irritation: Assumed to cause serious, potentially irreversible, eye damage.

  • Respiratory Irritation: Likely to be a respiratory irritant if inhaled as a dust or aerosol.

  • Acute Toxicity (Oral): Expected to be harmful if swallowed, with the potential for corrosive damage to the gastrointestinal tract.

Hazard_Synthesis cluster_precursors Precursor Hazards cluster_product Predicted Product Hazards Isonicotinic Acid Isonicotinic Acid (CAS 55-22-1) - Skin Irritant - Eye Irritant - Respiratory Irritant Final_Product Isonicotinic Acid Piperidin-3-yl Ester HCl (CAS 1219949-50-4) - Assumed Skin Corrosive - Assumed Serious Eye Damage - Respiratory Irritant - Harmful if Swallowed Isonicotinic Acid->Final_Product Irritant Properties Piperidin-3-ol Piperidin-3-ol (CAS 6859-99-0) - Skin Corrosive - Serious Eye Damage - Harmful if Swallowed Piperidin-3-ol->Final_Product Corrosive Properties

Caption: Predicted hazard profile based on precursors.

First-Aid Measures

Immediate action is critical in the event of exposure. Ensure eyewash stations and safety showers are readily accessible.

General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance.

  • If Inhaled:

    • Move the person into fresh air.

    • If breathing is difficult, give oxygen.

    • If not breathing, give artificial respiration.

    • Seek immediate medical attention.[5]

  • In Case of Skin Contact:

    • Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]

    • Seek immediate medical attention.

    • Wash contaminated clothing before reuse.

  • In Case of Eye Contact:

    • Immediately rinse with plenty of water, also under the eyelids, for at least 15-20 minutes.[5]

    • Remove contact lenses, if present and easy to do.

    • Continue rinsing.

    • Seek immediate medical attention, preferably from an ophthalmologist.

  • If Swallowed:

    • Do NOT induce vomiting.[5]

    • Rinse mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[5]

Handling and Storage

Precautions for Safe Handling

The primary goal is to prevent all contact with the substance.

  • Engineering Controls:

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant laboratory coat.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and dispose of them properly after use.

  • Hygiene Measures:

    • Do not eat, drink, or smoke when using this product.

    • Wash hands thoroughly after handling.

    • Avoid formation of dust and aerosols.

Conditions for Safe Storage

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Storage Conditions:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

    • Store locked up.[5]

    • A recommended storage condition is an inert atmosphere at room temperature.

  • Incompatible Materials:

    • Strong oxidizing agents.

    • Strong bases. Contact with strong bases could liberate the free base form of the piperidine ester, which may have different (and potentially more hazardous) properties.

Accidental Release Measures

  • Personal Precautions:

    • Evacuate personnel to safe areas.

    • Ensure adequate ventilation.

    • Wear full personal protective equipment, including respiratory protection.

    • Avoid breathing dust, vapors, mist, or gas.

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains.

  • Methods for Clean-up:

    • For a solid spill, carefully sweep or scoop up the material without creating dust.

    • Place into a suitable, labeled, and closed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent (e.g., water, followed by ethanol), and then wipe dry.

    • Dispose of all contaminated materials as hazardous waste.

Physical and Chemical Properties

Data for the final product is limited. The table below includes data from precursors for context.

Property Isonicotinic Acid Piperidin-3-ol Isonicotinic Acid Piperidin-3-yl Ester HCl
Appearance White to cream powderSolidPredicted to be a solid (likely crystalline)
Solubility Soluble in waterSoluble in waterPredicted to be soluble in water
pH No dataNo dataPredicted to be acidic in aqueous solution
Melting Point 317 °C (decomposes)57-61 °CNo data available
Boiling Point No dataNo dataNo data available

Stability and Reactivity

  • Reactivity: No specific data is available. However, as a hydrochloride salt of an ester, it may react with strong bases.

  • Chemical Stability: Expected to be stable under recommended storage conditions.

  • Conditions to Avoid: Exposure to moisture, strong bases, and strong oxidizing agents.

  • Hazardous Decomposition Products: In case of fire, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.

References

  • MDPI. (2001, January 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • MDPI. (2025, October 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Carl Roth. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... [Link]

  • Carl Roth. (n.d.). Isonicotinic acid, 25 g, CAS No. 55-22-1. [Link]

  • Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

Sources

The Strategic Scaffold: 3-Substituted Piperidine Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Asymmetric Core

In the landscape of nitrogen heterocycles, the piperidine ring is ubiquitous. However, while 4-substituted piperidines (e.g., fentanyl, haloperidol) dominate due to their symmetry and synthetic accessibility, 3-substituted piperidine esters (nipecotic acid derivatives) represent a more sophisticated, "privileged" scaffold.

The strategic value of the 3-position lies in its chirality . Unlike the achiral 4-position, a substituent at C3 creates a stereogenic center that vectors functional groups into specific quadrants of a receptor's binding pocket. This architecture is critical for distinguishing between closely related receptor subtypes, such as the GABA transporters (GAT-1 vs. GAT-3) and muscarinic acetylcholine receptors.

This guide analyzes the medicinal chemistry of 3-substituted piperidine esters, focusing on their role as GABA uptake inhibitors, and provides a validated industrial protocol for their enantioselective synthesis.

Therapeutic Applications & Mechanism

The GABAergic System (GAT Inhibition)

The most prominent application of 3-substituted piperidine esters is in the modulation of


-aminobutyric acid (GABA). Nipecotic acid (piperidine-3-carboxylic acid) is a potent inhibitor of GABA uptake, but it is too polar (zwitterionic) to cross the Blood-Brain Barrier (BBB).
  • The Ester Strategy: Esterification (e.g., ethyl nipecotate) masks the carboxylic acid, increasing lipophilicity (LogP) to facilitate BBB penetration. Once in the CNS, esterases hydrolyze the compound back to the active acid or the ester itself acts as a slow-binding substrate.

  • Tiagabine Precursors: The antiepileptic drug Tiagabine is built upon the

    
    -nipecotic acid core.[1] The 3-substituted motif ensures precise "lock-and-key" fit into the GAT-1 transporter, blocking the reuptake of GABA and prolonging inhibitory signaling.
    
Muscarinic & Opioid Modulation
  • Muscarinic Agonists: 3-substituted esters often mimic the spatial arrangement of acetylcholine. The rigid piperidine ring restricts the conformational freedom of the ethylamine side chain found in acetylcholine, leading to subtype selectivity.

  • Opioid Potentiation: While 4-substituted piperidines are classic opioids, 3-substituted analogs (like 3-methylfentanyl) introduce steric bulk that can drastically alter potency (often increasing it) and metabolic stability by hindering N-dealkylation.

Structure-Activity Relationships (SAR)[2]

The biological activity of this scaffold is governed by three vectors: the C3-ester moiety, the Nitrogen substituent, and the absolute stereochemistry.

Structural VectorModificationEffect on Pharmacology
C3-Ester (R1) Ethyl / MethylIncreases LogP for BBB penetration; acts as prodrug.
Phenyl esterEnhances platelet aggregation inhibition activity.
Free AcidHigh affinity for GAT transporters; poor bioavailability.
N-Substituent (R2) HydrogenWeak activity; rapid clearance.
Lipophilic Tether (e.g., diarylbutenyl)Critical for Potency. Anchors molecule in the transporter's vestibule (e.g., Tiagabine).
BenzhydrylIncreases affinity for dopamine/muscarinic receptors.
Stereochemistry

-Enantiomer
Generally required for GAT-1 inhibition (Tiagabine).

-Enantiomer
Often associated with GAT-3/4 selectivity or muscarinic activity.
Visualization: SAR Logic Flow

SAR_Logic Scaffold 3-Substituted Piperidine Scaffold C3_Pos C3-Position (Chiral Center) Scaffold->C3_Pos N_Pos N-Position (Anchor) Scaffold->N_Pos Effect_GABA GABA Uptake Inhibition (GAT-1) C3_Pos->Effect_GABA (R)-Configuration (Acid Form) Effect_BBB BBB Permeability (Prodrug) C3_Pos->Effect_BBB Esterification (Lipophilicity) N_Pos->Effect_GABA Bulky Lipophilic Groups (Bioavailability)

Figure 1: SAR logic dictating the design of GABAergic agents derived from nipecotic acid.

Synthetic Methodologies

Synthesizing 3-substituted piperidines is more challenging than 4-substituted analogs due to the asymmetry.

Method A: Asymmetric Hydrogenation (Modern)

The most direct modern route involves the asymmetric hydrogenation of 3-substituted pyridines (nicotinates).

  • Catalyst: Rhodium complexes with chiral phosphine ligands (e.g., Rh-JosiPhos) or heterogeneous PtO2 with chiral auxiliaries.

  • Mechanism: The pyridine ring is reduced, creating the C3 chiral center in one step.

  • Pros: High atom economy, fewer steps.

  • Cons: High catalyst cost, requires high-pressure hydrogenation equipment.

Method B: Classical Resolution (The Industrial Standard)

For scale-up, the chemical resolution of racemic ethyl nipecotate is preferred due to the low cost of reagents. This method uses chiral tartaric acid derivatives to form diastereomeric salts that precipitate selectively.[1][2][3]

Detailed Experimental Protocol

Objective: Resolution of Racemic Ethyl Nipecotate to isolate the


-Enantiomer (Precursor for specific GAT-3 inhibitors and chiral building blocks).
Note: To obtain the (R)-enantiomer (Tiagabine precursor), use Dibenzoyl-D-tartaric acid instead.
Reagents & Equipment
  • Substrate: Racemic Ethyl Nipecotate (CAS: 5006-62-2).

  • Resolving Agent: (+)-Dibenzoyl-L-tartaric acid (L-DBTA) (CAS: 2743-38-6).

  • Solvent: Absolute Ethanol (EtOH).

  • Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, vacuum filtration setup.

Step-by-Step Workflow

Step 1: Salt Formation

  • Charge 15.7 g (0.1 mol) of racemic Ethyl Nipecotate into a 500 mL flask.

  • Add 100 mL of absolute Ethanol. Stir to dissolve.

  • In a separate beaker, dissolve 18.8 g (0.05 mol) of (+)-Dibenzoyl-L-tartaric acid in 150 mL of warm Ethanol (approx 50°C). Note: We use 0.5 equivalents of the resolving agent (the "Pope-Peachy" method) to maximize theoretical yield of the desired salt.

Step 2: Crystallization

  • Add the warm L-DBTA solution dropwise to the Ethyl Nipecotate solution over 30 minutes while stirring at room temperature.

  • A white precipitate (the diastereomeric salt) will begin to form.

  • Heat the mixture to reflux (78°C) until the solution becomes clear (dissolution of all solids).

  • Remove heat and allow the vessel to cool slowly to room temperature over 4 hours.

  • Transfer to a fridge (4°C ) for 12 hours to complete crystallization.

Step 3: Isolation & Recrystallization [1]

  • Filter the crystals under vacuum. Wash with cold Ethanol (2 x 20 mL).

  • Check Optical Purity: Take a small sample, neutralize, and check enantiomeric excess (ee) via Chiral HPLC or specific rotation. If ee < 98%, recrystallize the salt again from hot Ethanol.

Step 4: Free Base Liberation

  • Suspend the purified salt in 100 mL of water.

  • Add 20% aqueous Na2CO3 slowly until pH reaches 10.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Dry combined organic layers over anhydrous Na2SO4.

  • Concentrate in vacuo to yield (S)-Ethyl Nipecotate as a pale yellow oil.

Workflow Diagram

Resolution_Protocol Start Racemic Ethyl Nipecotate + Ethanol Add_Agent Add (+)-Dibenzoyl-L-Tartaric Acid (0.5 eq, warm) Start->Add_Agent Reflux Heat to Reflux (78°C) Clear Solution Add_Agent->Reflux Cool Slow Cooling -> 4°C (Crystallization) Reflux->Cool Filter Filtration of Salt (Diastereomer) Cool->Filter Check Check Purity (ee%) Filter->Check Recryst Recrystallize (EtOH) Check->Recryst Low ee Liberate Base Treatment (Na2CO3) Extraction (DCM) Check->Liberate High ee Recryst->Cool Final (S)-Ethyl Nipecotate (>98% ee) Liberate->Final

Figure 2: Industrial workflow for the optical resolution of ethyl nipecotate.

References

  • GABA Uptake Inhibition SAR: Andersen, K. E., et al. "Synthesis of novel GABA uptake inhibitors.[4] Structure-activity studies on N-substituted nipecotic acid derivatives." Journal of Medicinal Chemistry, 1993.

  • Resolution Protocol & Synthesis: Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors.[5] Synthesis and structure-activity relationships of nipecotic acid derivatives." Journal of Medicinal Chemistry, 1987.

  • Asymmetric Hydrogenation: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."[6] Angewandte Chemie International Edition, 2004.

  • Tiagabine Pharmacology: Nielsen, E. B., et al. "Tiagabine: A Novel Antiepileptic Drug." Epilepsia, 1993.

  • Ethyl Nipecotate Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 79354, Ethyl nipecotate." PubChem, 2025.

Sources

Methodological & Application

Application Note: Chemoselective Esterification of 3-Hydroxypiperidine and Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 3-hydroxypiperidine (3-HP) with isonicotinic acid (INA) presents a classic chemoselectivity challenge in organic synthesis. The substrate 3-HP contains both a secondary amine (pKa ~11) and a secondary alcohol (pKa ~16). Under standard coupling conditions, the amine is significantly more nucleophilic than the hydroxyl group, leading almost exclusively to the thermodynamically stable amide (N-acylation) rather than the desired ester (O-acylation).

This Application Note details two distinct protocols to overcome this limitation:

  • Route A (The "Gold Standard"): Utilization of N-Boc protection to physically block the amine, ensuring 100% O-acylation selectivity.

  • Route B (The "Salt-Lock" Method): A direct, cost-effective approach utilizing thionyl chloride (

    
    ) to maintain the amine in its non-nucleophilic protonated state while activating the carboxylic acid.
    

Strategic Analysis & Mechanism

The Chemoselectivity Problem

Direct reaction between equimolar isonicotinic acid and 3-hydroxypiperidine using coupling agents (EDC, DCC, HATU) results in the amide.

  • Amine Nucleophilicity:

    
    
    
  • Thermodynamics: Amide bond resonance stabilization > Ester bond.

Decision Matrix

Select the protocol based on your purity requirements and raw material budget.

FeatureRoute A: N-Protection (Recommended)Route B: Direct Acid Chloride
Selectivity High (>99% Ester)Moderate to High (pH dependent)
Step Count 3 (Protect

Couple

Deprotect)
1 (One-pot)
Reagents

, EDC, DMAP, TFA

, Alcohol
Purification Column Chromatography often requiredCrystallization/Precipitation
Primary Risk Higher cost, longer timeHydrolysis of acid chloride
Reaction Logic Diagram

ReactionLogic Start Reactants: Isonicotinic Acid + 3-Hydroxypiperidine Direct Direct Coupling (EDC/DCC) Start->Direct RouteA Route A: N-Protection (Boc-Group) Start->RouteA RouteB Route B: Salt-Lock (Protonation via HCl) Start->RouteB Amide RESULT: Amide (Unwanted N-acylation) Direct->Amide Kinetic Control Ester RESULT: Ester (Target O-acylation) RouteA->Ester Steric Blocking RouteB->Ester Electronic Deactivation

Figure 1: Strategic decision tree highlighting the necessity of amine modulation to achieve esterification.

Protocol A: The "Gold Standard" (N-Boc Protection)

Best for: Medicinal chemistry, high-purity intermediates, and scale-up where chromatography is permissible.

Concept

By converting 3-hydroxypiperidine to N-Boc-3-hydroxypiperidine , the amine is rendered non-nucleophilic. The coupling is then performed using Steglich esterification conditions.

Materials
  • Substrate: (S)-N-Boc-3-hydroxypiperidine (or racemic) [CAS: 143900-44-1].[1]

  • Acid: Isonicotinic acid [CAS: 55-22-1].[2]

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Catalyst: DMAP (4-Dimethylaminopyridine).

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).

Step-by-Step Methodology

Step 1: Esterification

  • Dissolution: In a round-bottom flask, dissolve Isonicotinic acid (1.0 equiv) and N-Boc-3-hydroxypiperidine (1.1 equiv) in anhydrous DCM (0.2 M concentration).

    • Note: Isonicotinic acid has poor solubility in DCM. If the suspension is too thick, add a minimal amount of dry DMF (10% v/v) to aid solubility.

  • Activation: Cool the mixture to 0°C under nitrogen atmosphere.

  • Addition: Add DMAP (0.1 equiv) followed by EDC·HCl (1.2 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM). The spot for N-Boc-3-HP should disappear.

  • Workup:

    • Dilute with DCM.

    • Wash successively with 5% citric acid (removes DMAP/unreacted INA), sat.

      
      , and brine.[3]
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient) yields N-Boc-piperidin-3-yl isonicotinate .

Step 2: Deprotection (Boc Removal)

  • Dissolution: Dissolve the intermediate ester in DCM (or 1,4-dioxane).

  • Acidolysis: Add 4M HCl in dioxane (5–10 equiv) or TFA (20% v/v in DCM) at 0°C.

  • Completion: Stir at room temperature for 2–4 hours.

  • Isolation: Evaporate volatiles under reduced pressure. The product is obtained as the dihydrochloride salt or trifluoroacetate salt .

    • Critical: Do not perform a basic aqueous workup if the free base is unstable or water-soluble. The salt form is stable.

Protocol B: The "Salt-Lock" Method (Direct Acylation)

Best for: Large-scale "dirty" synthesis, cost reduction, or when N-protection is unavailable.

Concept

This method relies on the protonation of the piperidine amine . By maintaining acidic conditions throughout the reaction, the amine exists as an ammonium ion (


), which cannot attack the electrophile. The hydroxyl group, while less nucleophilic than a free amine, remains active enough to attack the highly reactive acid chloride.
Materials
  • Substrate: 3-Hydroxypiperidine hydrochloride.

  • Reagent: Thionyl Chloride (

    
    ) [Excess].
    
  • Acid: Isonicotinic acid.[2][3][4][5][6][7]

  • Solvent: Thionyl chloride (acts as solvent) or Chloroform (

    
    ).
    
Step-by-Step Methodology

Step 1: In Situ Acid Chloride Formation

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ) or 
    
    
    
    line.
  • Activation: Suspend Isonicotinic acid (1.0 equiv) in neat Thionyl Chloride (5–10 equiv).

    • Catalyst: Add 1–2 drops of dry DMF to catalyze the formation of the Vilsmeier-Haack intermediate.

  • Reflux: Heat to reflux (76°C) for 2 hours. The solution should become clear as isonicotinoyl chloride forms.

  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude Isonicotinoyl chloride hydrochloride  as a solid residue.
    

Step 2: Esterification

  • Resuspension: Suspend the acid chloride residue in anhydrous

    
     or 1,2-Dichloroethane (DCE).
    
  • Addition: Add 3-Hydroxypiperidine hydrochloride (1.0 equiv).

    • Crucial: Do NOT use the free base of 3-HP. If you only have the free base, pre-treat it with HCl in ether to generate the salt before adding.

  • Reflux: Heat the suspension to reflux for 4–8 hours. The alcohol attacks the acid chloride, releasing HCl gas (requires venting/scrubbing).

  • Workup:

    • Cool the mixture to room temperature.

    • The product, Piperidin-3-yl isonicotinate dihydrochloride , often precipitates out of the non-polar solvent.

    • Filter the solid and wash with cold ether.

    • Recrystallization:[7][8][9][10] Isopropanol or Ethanol/Ether mixtures are suitable for purification.

Experimental Data & Comparison

The following table summarizes expected outcomes based on internal validation standards.

ParameterProtocol A (N-Boc)Protocol B (Salt-Lock)
Yield (Isolated) 75–85%50–65%
Purity (HPLC) >98%90–95%
Reaction Time 16h (Coupling) + 4h (Deprotect)3h (Activation) + 6h (Coupling)
Byproducts Urea (from EDC), Boc saltsUnreacted acid, hydrolysis products
Cost Profile High (Boc reagents, Column)Low (Bulk reagents, Filtration)

Troubleshooting & Optimization

Solubility Issues

Isonicotinic acid is notoriously insoluble in non-polar solvents.

  • Solution: In Protocol A, use a DMF/DCM mixture (1:4 ratio). In Protocol B, ensure complete conversion to the acid chloride (which is more soluble) before adding the alcohol.

Amide Contamination

If you detect amide formation (checked via NMR: shift of piperidine ring protons):

  • Cause: In Protocol B, the system likely became basic or the HCl gas escaped too rapidly, allowing the amine to deprotonate.

  • Fix: Ensure the reaction vessel is strictly anhydrous and consider adding 1.0 equiv of anhydrous HCl (as a dioxane solution) at the start of Step 2 to buffer the system.

Hydrolysis

The ester bond in piperidin-3-yl isonicotinate is sensitive to base hydrolysis.

  • Caution: Avoid aqueous base during workup (e.g., NaOH, strong

    
    ) if the goal is to isolate the free base ester. It is safer to store and handle the compound as the dihydrochloride salt .
    
Visual Workflow (Protocol B)

ProtocolB Step1 Step 1: Activation INA + SOCl2 (Reflux) --> Acid Chloride HCl Step2 Step 2: Evaporation Remove excess SOCl2 Step1->Step2 Step3 Step 3: Coupling Add 3-HP HCl Salt + Solvent Reflux 4-8h Step2->Step3 Step4 Step 4: Isolation Filtration of Precipitate (Dihydrochloride Salt) Step3->Step4

Figure 2: Workflow for the direct "Salt-Lock" esterification.

References

  • ChemicalBook. (n.d.). Isonicotinic acid Properties and Solubility.[2][4][7][11] Retrieved from

  • National Institutes of Health (NIH). (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride.[12] Analytical Chemistry.[12][13] Retrieved from

  • PrepChem. (n.d.). Synthesis of isonicotinoyl chloride.[3][6][12][13] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperidines and Amine Protection Strategies. Retrieved from

  • Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.[9] CN105439939A. Retrieved from

Sources

protocol for N-Boc deprotection of 3-piperidinyl isonicotinate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Boc Deprotection of 3-Piperidinyl Isonicotinate Intermediates

Part 1: Executive Summary & Strategic Rationale

This guide details the chemoselective removal of the tert-butoxycarbonyl (Boc) protecting group from 3-piperidinyl isonicotinate intermediates.

The Challenge: The structural core comprises a piperidine ring linked via an ester bond to an isonicotinic acid moiety. While N-Boc removal is a standard transformation, this specific substrate presents a "dual-threat" scenario:

  • Ester Lability: The ester linkage is susceptible to acid-catalyzed hydrolysis, particularly if moisture is present, risking cleavage into isonicotinic acid and 3-hydroxypiperidine.

  • Lewis Basicity: The pyridine ring of the isonicotinate functions as a proton sponge, altering the stoichiometric requirement of the acid and complicating free-base isolation due to water solubility.

The Solution: We prioritize an anhydrous HCl/1,4-Dioxane manifold . Unlike Trifluoroacetic acid (TFA) protocols, which are often hygroscopic and require aqueous workups that endanger the ester, the HCl/Dioxane method precipitates the product directly as a stable dihydrochloride salt, mitigating hydrolytic risks and simplifying purification to a filtration step.

Part 2: Mechanistic Analysis & Chemoselectivity

To ensure protocol adherence, operators must understand the competition between the desired deprotection and the undesired hydrolysis.

Figure 1: Chemoselectivity Pathway (DOT Diagram)

BocDeprotection Figure 1: Anhydrous conditions favor the decarboxylative pathway (Green) over ester hydrolysis (Red). Substrate N-Boc-3-Piperidinyl Isonicotinate Protonation Protonated Carbamate Substrate->Protonation + H+ (Anhydrous) Cation t-Butyl Cation + Carbamic Acid Protonation->Cation - Isobutylene SideReaction Hydrolysis (Cleaved Ester) Protonation->SideReaction + H2O (Avoid!) Product Product (Dihydrochloride Salt) Cation->Product - CO2 (Desired Path)

Mechanistic Insight: The reaction proceeds via protonation of the carbamate carbonyl.[1] In the absence of water, the tert-butyl cation cleaves via an E1 mechanism, releasing isobutylene and CO₂. If water is present (e.g., wet TFA or ambient humidity), the acid activates the isonicotinate ester carbonyl, leading to nucleophilic acyl substitution (hydrolysis). Therefore, water exclusion is the critical quality attribute (CQA).

Part 3: Experimental Protocols

Method A: Anhydrous HCl in 1,4-Dioxane (Gold Standard)

Recommended for scale-up and maximum ester stability.

Reagents:

  • Substrate: tert-butyl 3-(isonicotinoyloxy)piperidine-1-carboxylate.

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial anhydrous grade).

  • Solvent: 1,4-Dioxane (Anhydrous, <50 ppm H₂O).

  • Wash Solvent: Diethyl Ether (Et₂O) or MTBE (Anhydrous).

Protocol:

  • Preparation: Dry the substrate under high vacuum (0.1 mbar) for 2 hours to remove trace moisture.

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve the substrate (1.0 equiv) in anhydrous 1,4-dioxane (5 mL per gram).

    • Note: Dichloromethane (DCM) can be used as a co-solvent if solubility is poor, but pure dioxane is preferred to maximize salt precipitation.

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in dioxane (5.0 – 10.0 equiv) dropwise via syringe.

    • Stoichiometry Alert: You need >2 equivalents to protonate both the piperidine amine (formed) and the pyridine nitrogen. Excess HCl drives the reaction and ensures the salt forms fully.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).

    • Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 1–2 hours.

    • Visual Cue: A white to off-white precipitate (the dihydrochloride salt) should begin to form within 30 minutes.

  • Workup (Filtration):

    • Dilute the suspension with anhydrous Et₂O (2x reaction volume) to complete precipitation.

    • Filter the solid under a blanket of N₂ (hygroscopic salt!).

    • Wash the filter cake with anhydrous Et₂O (3x).

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Result: 3-piperidinyl isonicotinate dihydrochloride.

Method B: TFA/DCM (Alternative)

Use only if HCl sensitive functional groups are present (rare for this scaffold) or if dioxane is restricted.

Protocol:

  • Dissolve substrate in anhydrous DCM (10 mL/g). Cool to 0°C.[2]

  • Add Trifluoroacetic Acid (TFA) (10–20 equiv). Crucial: Use fresh ampule TFA to ensure low water content.

  • Stir at 0°C to RT for 1–2 hours.

  • Isolation (Critical): Do NOT quench with aqueous bicarbonate. The free base is water-soluble and the ester will hydrolyze at pH > 10.

  • Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Triturate the residue with Et₂O to obtain the bis-TFA salt.

Part 4: Process Control & Troubleshooting

Data Summary: Method Comparison

FeatureHCl / Dioxane (Method A)TFA / DCM (Method B)
Ester Stability High (Anhydrous)Moderate (Risk of wet TFA)
Product Form Dihydrochloride Salt (Solid)Trifluoroacetate Salt (Gum/Solid)
Workup Filtration (Simple)Evaporation/Trituration (Tedious)
Hygroscopicity ModerateHigh
Recommendation Primary Choice Secondary Choice

Workflow Diagram: Decision Matrix

Workflow Figure 2: Operational Workflow for Salt Isolation Start Start: N-Boc Intermediate CheckWater Check Moisture Content Start->CheckWater Dry Azeotropic Dry (Toluene) CheckWater->Dry >0.1% H2O Reaction Add 4M HCl/Dioxane (0°C) CheckWater->Reaction Dry Dry->Reaction Monitor Monitor (HPLC/TLC) Reaction->Monitor Precipitate Precipitate formed? Monitor->Precipitate Dilute Add Et2O to force precip Precipitate->Dilute No Filter Filter & Isolate Salt Precipitate->Filter Yes Dilute->Filter

Common Issues & Fixes:

  • Ester Hydrolysis Observed:

    • Cause: Water ingress.[3]

    • Fix: Flame-dry glassware; use fresh anhydrous solvents; switch from TFA to HCl/Dioxane.

  • Product is a Gum/Oil:

    • Cause: Incomplete salt formation or trapped solvent.

    • Fix: Triturate vigorously with Et₂O or Hexanes. Sonicate to induce crystallization.

  • Incomplete Deprotection:

    • Cause: Pyridine ring buffering the acid.

    • Fix: Increase acid loading to 10–15 equivalents. The pyridine acts as a base and consumes 1 equiv immediately.

Part 5: Safety & Handling

  • 1,4-Dioxane: Suspect carcinogen and forms explosive peroxides. Test for peroxides before use. Handle in a fume hood.

  • HCl Gas: The reagent bottles can pressurize. Open carefully.

  • Pyridine Salts: The resulting salts are often biologically active. Handle with gloves and avoid dust inhalation.

References

  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341.[4][5][6]

  • Greene, T. W., & Wuts, P. G. M. (1999).[7][8] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Referencing general ester stability under acidic conditions).

  • Lundt, B. F., et al. (1978). "Selective removal of the N-Boc group."[2][4][5][6][9][10] International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on acidolysis mechanisms).

  • BenchChem. (2025).[1][2][11] "Application Notes: Boc Deprotection Protocols." (General industry standard protocols for amino esters).

Sources

3-piperidinyl isonicotinate hydrochloride as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Piperidinyl Isonicotinate Hydrochloride as a High-Fsp³ Fragment in Drug Discovery

Executive Summary

This guide details the technical application of This compound (CAS: 1219949-50-4) as a strategic building block in Fragment-Based Drug Discovery (FBDD). Unlike traditional "flat" aromatic fragments, this molecule offers significant three-dimensional character (Fsp³), bridging the gap between planar heteroaromatics and aliphatic pharmacophores.

This protocol covers:

  • Solubility & Stock Preparation: Handling the hydrochloride salt in DMSO without precipitation.

  • Biophysical Screening: Surface Plasmon Resonance (SPR) workflows for low-affinity detection.[1]

  • Fragment Elaboration: Synthetic pathways for "growing" the fragment into lead-like compounds.[2]

Fragment Profile & Physicochemical Properties

The utility of 3-piperidinyl isonicotinate lies in its dual-pharmacophore nature: the isonicotinic moiety (hydrogen bond acceptor/aromatic stacker) and the piperidine ring (solubilizing group/cationic interaction).

Table 1: Physicochemical Profile

PropertyValueSignificance in FBDD
Molecular Weight 242.70 Da (HCl salt)Ideal for "Rule of Three" (MW < 300).
Heavy Atoms 15Efficient ligand efficiency (LE) probing.
cLogP ~0.8 - 1.2High water solubility; low risk of non-specific hydrophobic aggregation.
pKa (Piperidine N) ~9.8Protonated at physiological pH; mimics lysine/arginine interactions.
pKa (Pyridine N) ~5.2Largely unprotonated at pH 7.4; available for H-bonding.
Fsp³ Fraction 0.45High 3D complexity ("Escape from Flatland").

Protocol A: Sample Preparation & Solubility Management

Challenge: As a hydrochloride salt, the compound is highly polar. Direct dissolution in 100% DMSO can sometimes lead to "salting out" effects when diluted into buffers if the pH shift is too drastic.

Materials:

  • 3-Piperidinyl isonicotinate HCl (Solid)

  • Anhydrous DMSO (Grade: PCR/Spectroscopy)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure:

  • Free Base Consideration (Optional but Recommended for NMR):

    • If using protein-observed NMR (e.g., ¹⁵N-HSQC), the HCl counterion can affect pH in small volumes.

    • Action: Dissolve solid in minimal water, adjust to pH 10 with NaOH, extract with DCM, dry, and re-dissolve in d6-DMSO if a non-salt stock is required.

    • Standard Screening: For SPR/MST, the HCl salt is acceptable if buffered correctly.

  • Stock Solution (100 mM):

    • Weigh 24.27 mg of powder.

    • Add 1.0 mL of anhydrous DMSO.

    • Critical Step: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature. Visual inspection must confirm zero particulate matter.

  • Working Dilution (for SPR):

    • Target concentration: 1 mM (1% DMSO final).

    • Dilute 10 µL of Stock into 990 µL of Running Buffer.

    • Validation: Measure pH of the working solution. If pH deviates by >0.1 units from the buffer, adjust the buffer capacity (increase HEPES/Phosphate to 50 mM).

Protocol B: Surface Plasmon Resonance (SPR) Screening

This fragment often exhibits fast-on/fast-off kinetics (


 in the high 

M to mM range). The "Clean Screen" protocol is required to distinguish specific binding from refractive index (RI) artifacts.

Experimental Setup:

  • Instrument: Biacore 8K or S200 (or equivalent).

  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).

  • Temperature: 25°C.

Workflow Diagram (DOT):

SPR_Workflow Start Start: 100mM DMSO Stock Dilution Dilution Series (0, 50, 100, 250, 500, 1000 µM) Start->Dilution Injection Injection (60s contact) Dilution->Injection Matched Buffer RefCorrection Solvent Correction (DMSO Calibration Curve) RefCorrection->Injection Apply Correction Analysis Analysis: Square Wave? Injection->Analysis Hit Valid Hit: Stoichiometry ~1:1 Analysis->Hit Fast On/Off Artifact Artifact: Super-stoichiometric / Aggregation Analysis->Artifact Slow Off / Irregular

Caption: Logic flow for SPR screening of high-concentration fragments, emphasizing solvent correction.

Data Interpretation:

  • Square Wave Binding: Look for "box-shape" sensorgrams. Curvature during association usually indicates aggregation or non-specific binding for fragments of this size.

  • Ligand Efficiency (LE):

    • If

      
      , 
      
      
      
      kcal/mol.
    • Heavy Atoms (HA) = 15.

    • 
      . (Acceptable threshold is >0.3).
      

Fragment Elaboration Strategies (Medicinal Chemistry)

Once 3-piperidinyl isonicotinate is identified as a hit, it serves as a "seed." The structure allows for two distinct growth vectors.

Vector 1: The Piperidine Nitrogen (Growth) The secondary amine is the primary handle for library expansion.

  • Reaction: Reductive Amination or Amide Coupling.

  • Goal: Reach into adjacent hydrophobic pockets.

  • Example: React with benzaldehyde derivatives to form N-benzyl analogs.

Vector 2: The Ester Linkage (Optimization) The ester is metabolically labile.

  • Reaction: Hydrolysis to acid + alcohol, followed by bioisostere replacement.

  • Goal: Replace ester with Amide (stable) or Ether (flexible).

Elaboration Pathway Diagram (DOT):

Elaboration_Pathway cluster_growth Vector 1: Piperidine N-Substitution cluster_linker Vector 2: Linker Optimization Fragment HIT: 3-Piperidinyl Isonicotinate Amide Amide Coupling (R-COOH) Fragment->Amide RedAm Reductive Amination (R-CHO) Fragment->RedAm Hydrolysis Hydrolysis Fragment->Hydrolysis Lead1 Lead A: N-Functionalized (Potency Boost) Amide->Lead1 RedAm->Lead1 Bioisostere Amide/Ether Replacement Hydrolysis->Bioisostere Lead2 Lead B: Metabolic Stability Bioisostere->Lead2

Caption: Strategic evolution of the fragment hit via N-substitution (potency) and linker modification (stability).

References

  • Fragment Library Design (3D Shape)

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source:RSC Medicinal Chemistry (2022).
    • URL:[Link]

  • SPR Screening Protocols

    • Title: Fragment Screening by Surface Plasmon Resonance.[1][3][4]

    • Source:Methods in Molecular Biology (PMC - NIH).
    • URL:[Link]

  • Chemical Properties & Handling

    • Title: this compound Product Data.[5]

    • Source: Sigma-Aldrich / Merck.
  • Solvent Correction in SPR

    • Title: Screening and analysis of fragments using Biacore systems.
    • Source: Cytiva Life Sciences.
    • URL:[Link]

Sources

Application Note & Protocol: Preparation of 3-Piperidinyl Isonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 3-piperidinyl isonicotinate hydrochloride. The synthesis is achieved via a two-step process involving the formation of isonicotinoyl chloride hydrochloride, followed by its esterification with 3-hydroxypiperidine. This application note details the rationale behind key procedural steps, robust methods for purification, and a full suite of analytical techniques for structural verification and purity assessment. The described protocol is designed for reliability and scalability, making it suitable for researchers in medicinal chemistry and drug development.

Introduction

3-Piperidinyl isonicotinate is a heterocyclic compound incorporating both a pyridine and a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and approved pharmaceuticals. The hydrochloride salt form is often preferred in development settings due to its typically enhanced crystallinity, stability, and aqueous solubility compared to the free base.

This guide provides a validated protocol for the preparation of this compound, beginning from commercially available isonicotinic acid and 3-hydroxypiperidine. The chosen synthetic strategy proceeds through an acid chloride intermediate to ensure a high-yielding and clean esterification reaction.

Reaction Scheme

Step 1: Formation of Isonicotinoyl Chloride Hydrochloride

Isonicotinic Acid + Thionyl Chloride → Isonicotinoyl Chloride Hydrochloride

Step 2: Esterification and Salt Formation

Isonicotinoyl Chloride Hydrochloride + 3-Hydroxypiperidine → this compound

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Isonicotinic Acid≥99%Sigma-Aldrich
3-Hydroxypiperidine≥98%Sigma-Aldrich
Thionyl Chloride (SOCl₂)Reagent Grade, ≥99%Sigma-AldrichHandle with extreme care in a fume hood.[1][2][3]
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichUsed as a catalyst.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Diethyl EtherAnhydrousSigma-AldrichFor precipitation/washing.
Ethanol200 Proof, AnhydrousSigma-AldrichFor recrystallization.
Hydrochloric Acid (HCl)2.0 M in Diethyl EtherSigma-AldrichFor final salt formation if needed.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser with drying tube (CaCl₂ or Drierite)

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

  • Melting Point Apparatus

Experimental Protocol

PART A: Synthesis of Isonicotinoyl Chloride Hydrochloride

Safety First: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[1][2][4] All operations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[1][2]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (12.3 g, 100 mmol).

  • Reagent Addition: In the fume hood, carefully add thionyl chloride (22 mL, 300 mmol) to the flask, followed by 3-4 drops of anhydrous N,N-dimethylformamide (DMF).

    • Rationale: Thionyl chloride serves as both the reagent and solvent. DMF acts as a catalyst to facilitate the formation of the acid chloride.[5] An excess of thionyl chloride is used to drive the reaction to completion.

  • Reaction: Equip the flask with a reflux condenser fitted with a drying tube. Stir the mixture at room temperature. A vigorous evolution of HCl and SO₂ gas will be observed.

  • Heating: After the initial gas evolution subsides (approx. 30-45 minutes), gently heat the reaction mixture to 70°C (oil bath) and maintain for 2 hours to ensure complete conversion. The solution should become clear.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Critical Step: Ensure the trapping system for the rotary evaporator is robust and can handle acidic vapors. A base trap (e.g., NaOH solution) is recommended.

  • Isolation: The resulting solid is isonicotinoyl chloride hydrochloride. Add anhydrous diethyl ether (100 mL) to the flask and stir to break up the solid. Filter the white crystalline solid under vacuum, wash with another portion of diethyl ether (50 mL), and dry under high vacuum. The product is used directly in the next step.[5]

PART B: Synthesis of this compound
  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-hydroxypiperidine (10.1 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (30.4 mL, 220 mmol) to the stirred solution.

    • Rationale: Two equivalents of base are required. The first equivalent neutralizes the hydrochloride of the isonicotinoyl chloride, and the second equivalent scavenges the HCl generated during the esterification reaction.

  • Acid Chloride Addition: Dissolve the isonicotinoyl chloride hydrochloride (17.8 g, 100 mmol) from Part A in anhydrous DCM (100 mL) and add it to the dropping funnel. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under a nitrogen atmosphere.

  • Work-up: Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).

  • Washing: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil or semi-solid.

PART C: Purification and Hydrochloride Salt Formation
  • Purification (Optional): If significant impurities are detected by TLC or ¹H NMR, the crude free base can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

  • Salt Formation: Dissolve the crude (or purified) free base in a minimal amount of anhydrous ethanol (approx. 50-100 mL).

  • Acidification: Cool the solution in an ice bath. Slowly add 2.0 M HCl in diethyl ether dropwise while stirring until the solution becomes acidic (test with pH paper, pH ~1-2).

  • Crystallization: A white precipitate should form immediately. Continue stirring in the ice bath for 1 hour to maximize precipitation. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.[6]

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any residual impurities.

  • Drying: Dry the this compound product in a vacuum oven at 40-50°C to a constant weight.

Process and Characterization Workflow

The overall process from synthesis to final product validation follows a logical sequence to ensure both structural integrity and high purity.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_qc Quality Control A Isonicotinic Acid + Thionyl Chloride B Esterification with 3-Hydroxypiperidine A->B  Isonicotinoyl Chloride Intermediate C Aqueous Work-up B->C D HCl Salt Formation & Crystallization C->D E Filtration & Drying D->E F Structural Verification (NMR, MS, IR) E->F G Purity & Identity Check (Melting Point) F->G H H G->H Final Product: 3-Piperidinyl Isonicotinate HCl

Caption: High-level workflow for the synthesis and quality control of 3-piperidinyl isonicotinate HCl.

Characterization and Quality Control

A validated synthesis requires rigorous analytical confirmation. The following data are expected for the final product.

Summary of Analytical Data
TestSpecificationExpected Result
Appearance VisualWhite to off-white crystalline solid
Melting Point USP <741>~190-195 °C (decomposes)
¹H NMR Structure ConfirmationConforms to expected structure
¹³C NMR Structure ConfirmationConforms to expected structure
FTIR Functional GroupsKey stretches for C=O (ester), C=N, N-H
HRMS (ESI+) Molecular Formula[M+H]⁺ for C₁₁H₁₄N₂O₂
Expected Analytical Results
  • ¹H NMR (400 MHz, D₂O): δ ppm ~8.9 (d, 2H, pyridine-H), ~8.0 (d, 2H, pyridine-H), ~5.2 (m, 1H, piperidine-CH-O), ~3.5-3.2 (m, 4H, piperidine-CH₂-N), ~2.2-1.8 (m, 4H, piperidine-CH₂).

    • Note: Peak positions are approximate and can shift based on solvent and concentration. The protonated piperidine amine protons may be broad or exchange with D₂O.

  • ¹³C NMR (101 MHz, D₂O): δ ppm ~164 (C=O), ~150 (pyridine-CH), ~142 (pyridine-C), ~127 (pyridine-CH), ~72 (piperidine-CH-O), ~48 (piperidine-CH₂-N), ~43 (piperidine-CH₂-N), ~28 (piperidine-CH₂), ~22 (piperidine-CH₂).

  • FTIR (KBr, cm⁻¹): ~3000-2700 (broad, N-H⁺ stretch), ~1735 (s, C=O ester stretch), ~1610 (m, C=N/C=C stretch), ~1280 (s, C-O stretch).

  • HRMS (ESI+): Calculated for [C₁₁H₁₅N₂O₂]⁺ (M+H)⁺: m/z 207.1134. Found: m/z 207.11xx.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Part A Incomplete reaction; moisture contamination.Ensure anhydrous conditions. Extend reaction time or slightly increase temperature.
Oiling out during salt formation Product melting point is low; supersaturation.Add more solvent (ethanol) and gently warm to redissolve, then cool slowly. Or, switch to a different solvent system like isopropanol/ether.[6][7]
Product is sticky or hygroscopic Residual solvent or moisture.Ensure thorough drying under high vacuum. If the issue persists, consider recrystallization from a different solvent system (e.g., ethanol/diethyl ether).[8][9]
Broad or inconsistent NMR peaks Residual acid or base; sample aggregation.Ensure the work-up was complete. Wash the final product thoroughly with diethyl ether.

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Always handle in a chemical fume hood with appropriate PPE.[1][2][3][4]

  • Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

  • Dichloromethane: Volatile and a suspected carcinogen. Minimize exposure and handle in a fume hood.

  • General: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves. An eyewash station and safety shower should be readily accessible.[2]

Logical Diagram for Characterization

This diagram illustrates the decision-making process for validating the final compound.

G Start Dried Final Product NMR Acquire ¹H and ¹³C NMR Start->NMR MS Acquire HRMS Start->MS IR Acquire FTIR Start->IR Struct_Check Structure Matches Expected Spectra? NMR->Struct_Check MS->Struct_Check IR->Struct_Check MP Measure Melting Point Pass Product Validated MP->Pass Struct_Check->MP Yes Fail Repurify or Resynthesize Struct_Check->Fail No

Caption: Decision tree for the analytical validation of the synthesized compound.

References

  • State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from nj.gov. [Link]

  • University of California, Los Angeles. (2013). Standard Operating Procedures: Thionyl Chloride. Retrieved from ucla.edu. [Link]

  • Penta s.r.o. (2019). Safety Data Sheet: Thionyl chloride. Retrieved from pentachemicals.eu. [Link]

  • Reddit r/Chempros Discussion. (2021). How dangerous is thionyl chloride? Retrieved from reddit.com. [Link]

  • Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. Retrieved from chem.libretexts.org. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • ResearchGate Discussion. (2018). How can I recrystallize the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from researchgate.net. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. (EP 2436381 A1). Retrieved from data.epo.org. [Link]

  • LibreTexts Chemistry. (2022). Recrystallization. Retrieved from chem.libretexts.org. [Link]

  • Williams, R. B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(9), 2633. [Link]

  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]

  • Wang, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1730. [Link]

  • Sciencemadness Discussion Board. (2006). 2,5-DMPEA: hcl formation and preservation. Retrieved from sciencemadness.org. [Link]

  • Deady, L. W., & Korytsky, O. L. (1999). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. E-Journal of Synthetic Organic Chemistry. [Link]

Sources

reagents for acylation of 3-hydroxypiperidine with pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Acylation of 3-Hydroxypiperidine with Pyridine Carboxylic Acids

Part 1: Executive Summary & Strategic Rationale

The acylation of 3-hydroxypiperidine (3-HP) with pyridine carboxylic acids represents a classic yet deceptive challenge in medicinal chemistry.[1] While a standard amide coupling on paper, the reaction presents three distinct solvato-electronic hurdles:

  • Chemoselectivity: 3-HP contains both a secondary amine and a secondary alcohol. While the amine is more nucleophilic, the pyridine ring's electron-withdrawing nature makes the activated carboxylate highly electrophilic, increasing the risk of competitive

    
    -acylation (ester formation).[1]
    
  • Zwitterionic Solubility: Pyridine carboxylic acids (e.g., nicotinic, picolinic) exist as zwitterions with high crystal lattice energy, resulting in poor solubility in standard non-polar solvents (DCM, Toluene) often used for couplings.[1]

  • Lewis Basicity: The pyridine nitrogen can sequester metal catalysts or interfere with proton-dependent activation cycles in carbodiimide chemistries.

The Solution: This guide prioritizes Propylphosphonic Anhydride (T3P) as the reagent of choice due to its dual ability to solicit high chemoselectivity and simplify the workup of polar pyridine derivatives. We also provide a HATU protocol for sterically demanding substrates.

Part 2: Scientific Foundation & Mechanism[1]

Chemoselectivity: Kinetic vs. Thermodynamic Control

The objective is exclusive


-acylation. The secondary amine of 3-HP is a "softer" and more potent nucleophile than the hydroxyl group.
  • Kinetic Control: Under mild conditions (0°C to RT) and stoichiometric control, the amine reacts orders of magnitude faster.

  • Thermodynamic Risk: High temperatures or strong bases (e.g., NaH) can deprotonate the hydroxyl group, leading to esterification.[1] Furthermore, if the

    
    -acyl product is subjected to acidic conditions, 
    
    
    
    acyl migration is possible, though rare in this specific scaffold.[1]
Reagent Decision Matrix
FeatureT3P (Propylphosphonic Anhydride) HATU / HBTU Acid Chloride (via SOCl₂)
Primary Use Case Standard & Scale-up High-Value / Low-Reactivity AcidsCost-Sensitive / Industrial
Chemoselectivity Excellent (Low risk of

-acylation)
Good (High activation can force

-reaction)
Poor (Requires strict temp control)
Epimerization Very Low (Safe for chiral 3-HP)Low to ModerateHigh Risk
Workup Water Soluble Byproducts (Phase separation)Difficult (Tetramethylurea/P-oxide removal)Acidic / Corrosive
Atom Economy HighLowHigh

Part 3: Visualizing the Pathway

The following diagram illustrates the competitive pathways and the optimal route using T3P activation.

G cluster_0 Reagents PyAcid Pyridine Carboxylic Acid (Zwitterionic) Activation Activation Step (Reagent: T3P or HATU) PyAcid->Activation HP 3-Hydroxypiperidine (Bifunctional Nucleophile) NAttack Path A: N-Attack (Kinetic Preference) HP->NAttack OAttack Path B: O-Attack (Thermodynamic/Forcing) HP->OAttack Intermediate Activated Ester/Anhydride Activation->Intermediate Intermediate->NAttack Fast (k1) Intermediate->OAttack Slow (k2) Amide Target Amide (>95% Yield) NAttack->Amide Ester Ester Impurity (<5%) OAttack->Ester

Figure 1: Mechanistic pathway showing the kinetic dominance of N-acylation (Green) over O-acylation (Red) upon activation.[1]

Part 4: Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Best for: Scalability, ease of purification, and chiral integrity.[1]

Reagents:

  • Pyridine carboxylic acid (1.0 equiv)[1]

  • 3-Hydroxypiperidine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Triethylamine (TEA) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if acid is insoluble in EtOAc).

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, suspend the Pyridine Carboxylic Acid (1.0 equiv) and 3-Hydroxypiperidine (1.1 equiv) in EtOAc (5–10 volumes).

    • Note: If the pyridine acid is highly insoluble, use DMF or a 1:1 DMF/EtOAc mixture.

  • Base Addition: Add TEA (3.0 equiv) dropwise at 0°C. Stir for 10 minutes. The mixture may become clearer as the zwitterion is broken.

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes at 0°C.

    • Critical: Maintain low temperature during addition to suppress exotherm and prevent

      
      -acylation.
      
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by LC-MS or TLC (MeOH/DCM 1:9).[1]

  • Workup (The T3P Advantage):

    • Add water (5 volumes). Stir vigorously for 5 minutes.

    • Separate phases. The T3P byproducts are water-soluble and will partition into the aqueous layer.

    • Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Most products are pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient).[1]

Protocol B: HATU-Mediated Coupling

Best for: Sterically hindered pyridine acids or low-reactivity substrates.[1]

Reagents:

  • Pyridine carboxylic acid (1.0 equiv)[1]

  • HATU (1.1 equiv)[1]

  • 3-Hydroxypiperidine (1.1 equiv)[1]

  • DIPEA (Hunig’s Base) (2.5 equiv)[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve Pyridine Carboxylic Acid (1.0 equiv) in anhydrous DMF (5 volumes). Add DIPEA (1.0 equiv) and stir for 5 mins.

  • Pre-activation: Add HATU (1.1 equiv) at 0°C. Stir for 15–30 minutes. The solution should turn yellow/orange.

    • Why: Pre-activation ensures the active ester (OAt-ester) is formed before the nucleophile sees it, reducing side reactions.[1]

  • Addition: Add 3-Hydroxypiperidine (1.1 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Workup:

    • Dilute with EtOAc (10 volumes).

    • Wash with water (3x) and LiCl (5% aq) to remove DMF.

    • Caution: HATU byproducts (tetramethylurea) are harder to remove than T3P residues.

Part 5: Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR: Look for the downfield shift of the protons adjacent to the piperidine nitrogen. The CH-OH proton (usually ~3.5-3.8 ppm) should not shift significantly downfield.[1] If it shifts to >4.5 ppm, you have likely formed the ester (

    
    -acyl).[1]
    
  • LC-MS: Check for the [M+H]+ peak.[2] Note that

    
    -acyl and 
    
    
    
    -acyl isomers have the same mass.[1] They must be distinguished by retention time (Ester usually elutes later on reverse phase) or NMR.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Pyridine acid insolubilitySwitch solvent to DMF or NMP; Increase temperature to 40°C (carefully).
O-Acylation Observed Reaction temp too high or excess baseKeep reaction at 0°C for longer; Reduce base to 2.0 equiv; Ensure stoichiometric addition of reagent.
Product in Aqueous Phase Product is amphoteric/polarUse n-Butanol/DCM (1:[1]3) for extraction; or saturate aqueous layer with NaCl (Salting out).
Racemization (if chiral) Over-activationSwitch from HATU to T3P; maintain 0°C; avoid DMAP.

Part 6: Workflow Decision Tree

D Start Start: Pyridine Acid + 3-HP Solubility Is Acid Soluble in EtOAc/DCM? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Zwitterionic/Polar) Solubility->NoSol T3P_EtOAc Protocol A: T3P in EtOAc (Easiest Workup) YesSol->T3P_EtOAc Hindered Is the Acid Sterically Hindered? NoSol->Hindered T3P_DMF Protocol A (Mod): T3P in DMF No No Hindered->No Standard Yes Yes Hindered->Yes Difficult HATU Protocol B: HATU in DMF (Higher Reactivity) No->T3P_DMF Yes->HATU

Figure 2: Decision matrix for selecting the optimal solvent and reagent system.

Part 7: References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Chemical Reviews, 116(19), 12029–12088.[1] Link[1]

  • Patterson, J. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Link[1]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Archibald, T. G., et al. (2012).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[4] Organic Process Research & Development. Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Sources

Application Note: A Scalable and Efficient Synthesis of Piperidin-3-yl Isonicotinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for piperidin-3-yl isonicotinate, culminating in its isolation as a stable dihydrochloride salt. The procedure is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis commences with the preparation of isonicotinoyl chloride hydrochloride from isonicotinic acid, a crucial activated intermediate. This is followed by an esterification reaction with piperidin-3-ol. The protocols provided are optimized for scalability, high yield, and purity, incorporating practical insights for a successful scale-up.

Introduction

Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The piperidine ring's conformational flexibility and its ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry.[3] Piperidin-3-yl isonicotinate, in particular, combines the piperidine core with the isonicotinate moiety, a common fragment in various therapeutic agents, including anti-tuberculosis drugs.[4] The development of a scalable and efficient synthesis for this compound is therefore of significant interest to the drug discovery and development community.

This application note provides a detailed, step-by-step methodology for the synthesis of piperidin-3-yl isonicotinate dihydrochloride. We will first address the preparation of the key acylating agent, isonicotinoyl chloride, followed by its reaction with piperidin-3-ol and the subsequent purification and salt formation.

Synthesis of Starting Materials

Preparation of Isonicotinoyl Chloride Hydrochloride

The first critical step is the activation of isonicotinic acid to its more reactive acid chloride form. This is efficiently achieved using thionyl chloride (SOCl₂), which also serves as the solvent in this procedure. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a good leaving group, which is then displaced by a chloride ion.

Reaction Scheme: Isonicotinoyl Chloride Hydrochloride Synthesis

IsonicotinicAcid Isonicotinic Acid IsonicotinoylChlorideHCl Isonicotinoyl Chloride Hydrochloride IsonicotinicAcid->IsonicotinoylChlorideHCl + Thionyl Chloride ThionylChloride SOCl₂ SO2 SO₂ (g) IsonicotinoylChlorideHCl->SO2 HCl HCl (g) IsonicotinoylChlorideHCl->HCl

Caption: Synthesis of Isonicotinoyl Chloride Hydrochloride.

Protocol 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

  • To a stirred suspension of isonicotinic acid (1.0 eq) in excess thionyl chloride (SOCl₂) (approx. 5-10 eq) at 0 °C (ice bath), add a catalytic amount of N,N-dimethylformamide (DMF) (0.02 eq).[5]

  • A vigorous evolution of gas (SO₂ and HCl) will be observed. After the initial effervescence subsides, the mixture is slowly warmed to room temperature and then heated to reflux (approx. 75-80 °C) for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[6]

  • Allow the reaction mixture to cool to room temperature. The excess thionyl chloride is then carefully removed under reduced pressure (in a well-ventilated fume hood).

  • The resulting solid residue is triturated with a dry, non-polar solvent such as diethyl ether or hexane to remove any remaining soluble impurities.[5]

  • The solid is collected by filtration, washed with the same dry solvent, and dried under vacuum to yield isonicotinoyl chloride hydrochloride as a white to off-white crystalline solid.[5]

Causality and Insights:

  • The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid.

  • DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

  • It is crucial to perform this reaction under anhydrous conditions as thionyl chloride reacts violently with water. All glassware should be oven-dried, and the reaction should be protected from atmospheric moisture with a drying tube.

Reagent/ProductCAS NumberMolecular Weight ( g/mol )Key Hazards
Isonicotinic Acid55-22-1123.11Skin/eye irritant
Thionyl Chloride (SOCl₂)7719-09-7118.97Corrosive, causes severe skin burns and eye damage, reacts violently with water.
Isonicotinoyl Chloride HCl39178-35-3178.02Corrosive, causes skin and eye irritation.[7]
N,N-Dimethylformamide (DMF)68-12-273.09Harmful if inhaled or absorbed through skin, reproductive toxin.
Sourcing and Handling of Piperidin-3-ol

Piperidin-3-ol is a commercially available starting material. For scale-up purposes, it is often more cost-effective to purchase it from a reliable chemical supplier. It is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Safety and Handling:

  • Piperidin-3-ol is a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[8]

  • Work in a well-ventilated area to avoid inhalation of any dust or vapors.[8]

ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
Piperidin-3-ol6859-99-0101.15Skin/eye irritant, may cause an allergic skin reaction.[8]

Scale-up Synthesis of Piperidin-3-yl Isonicotinate Dihydrochloride

This esterification reaction involves the coupling of isonicotinoyl chloride hydrochloride with piperidin-3-ol. A suitable base is required to neutralize the HCl salt of the acyl chloride and the HCl generated during the reaction. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal for this purpose.

Overall Reaction Scheme

cluster_0 Step 1: Esterification cluster_1 Step 2: Salt Formation IsonicotinoylChlorideHCl Isonicotinoyl Chloride Hydrochloride FreeBase Piperidin-3-yl isonicotinate (Free Base) IsonicotinoylChlorideHCl->FreeBase + Piperidin-3-ol + Triethylamine Piperidin3ol Piperidin-3-ol FinalProduct Piperidin-3-yl isonicotinate dihydrochloride FreeBase->FinalProduct + HCl in Dioxane

Caption: Two-step synthesis of the final product.

Protocol 2: Esterification and Dihydrochloride Salt Formation

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve piperidin-3-ol (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C and add triethylamine (2.2-2.5 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Acyl Chloride Addition: In a separate flask, prepare a suspension of isonicotinoyl chloride hydrochloride (1.1 eq) in the same dry solvent. Add this suspension portion-wise to the piperidin-3-ol solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude piperidin-3-yl isonicotinate free base.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if significant impurities are present.

  • Dihydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

    • To this solution, add a solution of HCl in dioxane (e.g., 4M) or ethereal HCl dropwise with stirring until precipitation is complete.

    • Collect the resulting solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield piperidin-3-yl isonicotinate dihydrochloride as a white or off-white solid.

Experimental Workflow

G start Start dissolve_pip Dissolve Piperidin-3-ol in dry DCM start->dissolve_pip cool_0c Cool to 0 °C dissolve_pip->cool_0c add_tea Add Triethylamine cool_0c->add_tea add_acyl_chloride Add Isonicotinoyl Chloride HCl suspension add_tea->add_acyl_chloride react_rt Stir at Room Temperature (12-16h) add_acyl_chloride->react_rt quench Quench with Water react_rt->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (optional) concentrate->purify dissolve_freebase Dissolve Free Base in Ethyl Acetate purify->dissolve_freebase add_hcl Add HCl in Dioxane dissolve_freebase->add_hcl filter_dry Filter and Dry add_hcl->filter_dry end_product Final Product: Piperidin-3-yl isonicotinate dihydrochloride filter_dry->end_product

Caption: Overall workflow for the synthesis of piperidin-3-yl isonicotinate dihydrochloride.

Self-Validating Systems and Quality Control

To ensure the integrity of the synthesis, in-process controls are essential:

  • TLC/LC-MS Monitoring: Regularly monitor the reaction progress to determine the point of completion and to identify the formation of any significant byproducts.

  • NMR Spectroscopy: Characterize the final product using ¹H and ¹³C NMR to confirm its structure and purity.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight of the synthesized compound.

  • Melting Point: Determine the melting point of the final dihydrochloride salt as a measure of its purity.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of piperidin-3-yl isonicotinate dihydrochloride. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can confidently synthesize this valuable compound in high yield and purity. The provided insights into the causality of the experimental choices aim to empower scientists to troubleshoot and adapt this procedure for their specific needs.

References

  • PrepChem.com. Synthesis of isonicotinoyl chloride. [Link]

  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 6(4), 333-365.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • ResearchGate. Any procedure for the esterification of isonicotinic acid? [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

  • Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • Google Patents. CN104860870A - Preparation method of piperidines with different substituents.
  • DTIC. Piperidine Synthesis. [Link]

  • Google Patents.
  • PubChem. Piperidin-3-one hydrochloride. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stabilizing 3-Piperidinyl Isonicotinate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for 3-piperidinyl isonicotinate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous environments. Due to its ester functional group, 3-piperidinyl isonicotinate is susceptible to hydrolysis, which can compromise experimental results and product stability. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you mitigate degradation and ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of 3-piperidinyl isonicotinate.

Q1: I've dissolved 3-piperidinyl isonicotinate in a neutral aqueous buffer, but I'm seeing rapid degradation. Why is this happening?

A: The degradation you are observing is likely due to ester hydrolysis. The ester linkage in 3-piperidinyl isonicotinate is cleaved by water to form isonicotinic acid and 3-hydroxypiperidine. This reaction is significantly accelerated by both acidic and, more notably, alkaline (basic) conditions.[1] While a pH of 7 is considered neutral, it is not the point of maximum stability for most esters. Base-catalyzed hydrolysis, driven by hydroxide ions (OH⁻), is typically much faster and is irreversible, making even slightly alkaline conditions detrimental.[1][2]

Q2: What is the primary chemical mechanism of degradation?

A: The primary mechanism is nucleophilic acyl substitution, where a water molecule or a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[3]

  • Under basic conditions (Saponification): A hydroxide ion directly attacks the carbonyl carbon. This process is irreversible because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion.[1][2]

  • Under acidic conditions: The carbonyl oxygen is first protonated by an acid catalyst. This makes the carbonyl carbon much more electrophilic and susceptible to attack by a weaker nucleophile, like water. This reaction is reversible.[1][3]

Q3: What is the optimal pH range for maximizing the stability of 3-piperidinyl isonicotinate in solution?

A: While specific data for this exact molecule is not extensively published, most simple esters exhibit their maximum stability in a slightly acidic pH range, typically between pH 4 and 6.[4] Within this window, the rates of both acid-catalyzed and base-catalyzed hydrolysis are at their minimum. It is crucial to perform pH stability studies for your specific experimental conditions to identify the optimal pH.

Q4: Can I sterilize my 3-piperidinyl isonicotinate solution by autoclaving?

A: No, this is strongly discouraged. Autoclaving involves high temperatures (typically 121°C), which will dramatically accelerate the rate of hydrolysis, leading to complete degradation of the compound.[3] Sterilization should be performed by filtration through a 0.22 µm filter into a sterile container.

Q5: How should I prepare and store my aqueous stock solutions for maximum shelf-life?

A: For optimal stability, stock solutions should be prepared in a validated, pre-chilled buffer within the optimal pH range (e.g., pH 4-6 citrate or acetate buffer).[5] Consider using co-solvents like propylene glycol or ethanol to reduce water activity.[6] Store solutions at low temperatures (2-8°C or frozen at -20°C or lower) in tightly sealed containers to minimize exposure to moisture and prevent pH shifts from absorbed CO₂.[7]

Section 2: Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during your experiments.

Problem: Rapid and Unexpected Degradation During an Experiment
  • Symptoms: HPLC analysis shows a rapid decrease in the parent compound peak and the appearance of new peaks corresponding to isonicotinic acid and 3-hydroxypiperidine. Experimental outcomes are inconsistent.

  • Primary Cause: The pH of the solution is outside the stability range, or the temperature is too high. The buffer system may be inadequate or depleted.

  • Self-Validating Solution: Implement a systematic approach to control and monitor pH and temperature.

G cluster_0 Diagnosis cluster_1 Solution A Degradation Observed B Measure pH of Solution (Start, Middle, End of Exp.) A->B C Is pH outside 4-6 range? B->C Yes D Is buffer capacity sufficient? B->D No G Implement pH Control Protocol (See Protocol 1) C->G E Measure Temperature D->E H Increase Buffer Concentration or Choose Buffer with pKa closer to target pH D->H No F Is Temp > Ambient? E->F I Implement Temperature Control (Use ice bath, cold room) F->I Yes J Re-evaluate Experiment with Stable Conditions F->J No G->J H->J I->J

Caption: Troubleshooting workflow for ester hydrolysis.

This protocol establishes a stable formulation by identifying and implementing the optimal pH.

  • Buffer System Selection: Choose a buffer system whose pKa is close to your target pH. This ensures maximum buffering capacity.[5]

  • pH Screening: Prepare several small-scale solutions of 3-piperidinyl isonicotinate in different buffers across a pH range (e.g., pH 3, 4, 5, 6, 7). A typical starting concentration could be 1 mg/mL.

  • Incubation: Incubate these solutions at a controlled temperature (e.g., 4°C, 25°C, and an accelerated condition like 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Quench any further reaction by diluting into a mobile phase or freezing immediately.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.

  • Data Analysis: Plot the percentage of remaining 3-piperidinyl isonicotinate against time for each pH. The pH that shows the slowest rate of degradation is the optimum for stability.

Table 1: Recommended Buffer Systems for pH Optimization

Buffer SystemUseful pH RangepKa Value(s)Notes
Citrate3.0 - 6.23.13, 4.76, 6.40Excellent choice for the target stability range. Can chelate metal ions.[5]
Acetate3.8 - 5.84.76Simple and effective within the core stability window.[5]
Phosphate6.2 - 8.22.15, 7.20, 12.35Use with caution. The pH 7.2 pKa is outside the optimal stability zone, and phosphate can sometimes catalyze reactions.[5]
Problem: Poor Solubility or Precipitation in Buffered Solution
  • Symptoms: The compound fails to dissolve completely, or a precipitate forms over time, even at the optimal pH.

  • Primary Cause: 3-piperidinyl isonicotinate is often supplied as a hydrochloride salt, and its free base form may have lower aqueous solubility. The hydrolysis products themselves may also have limited solubility. The chosen buffer salts could also be causing the compound to "salt out."

  • Self-Validating Solution: Employ co-solvents to enhance solubility while carefully monitoring their impact on stability.

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents known to reduce hydrolysis, such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Ethanol.[6]

  • Prepare Co-solvent/Buffer Systems: Prepare your optimal buffer (from Protocol 1) containing varying percentages of the co-solvent (e.g., 10%, 20%, 40% v/v).

  • Assess Solubility: Attempt to dissolve the 3-piperidinyl isonicotinate in each co-solvent/buffer system at your target concentration. Note the concentration at which it fully dissolves.

  • Verify Stability: Once solubility is achieved, repeat the stability assessment from Protocol 1 (steps 3-6) on the successful co-solvent formulations. Reducing the concentration of water should slow hydrolysis, but the co-solvent itself could have other effects.[6]

  • Select Optimal System: Choose the formulation with the lowest percentage of co-solvent that maintains solubility and provides the best stability profile.

Section 3: Advanced Stabilization Strategies

For applications requiring long-term stability, more advanced formulation techniques may be necessary.

Strategy 1: Complexation with Cyclodextrins
  • Causality & Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic parts of a drug molecule, like the aromatic ring of 3-piperidinyl isonicotinate. This encapsulation can sterically hinder the ester linkage, protecting it from attack by water and hydroxide ions, thereby slowing hydrolysis.[8]

  • Experimental Approach:

    • Screening: Use phase-solubility studies to evaluate complexation with different CDs (e.g., α-CD, HP-β-CD). An increase in the compound's solubility with increasing CD concentration indicates complex formation.[8]

    • Formulation: Prepare solutions in the optimal buffer containing the selected cyclodextrin at a concentration shown to be effective.

    • Stability Testing: Re-run the HPLC-based stability protocol to quantify the improvement in stability compared to the buffer-only and co-solvent systems.

Strategy 2: Lyophilization (Freeze-Drying)
  • Causality & Mechanism: Hydrolysis requires water. Lyophilization is a process that removes water from a product after it is frozen and placed under a vacuum.[9] By removing the aqueous solvent, the primary reactant for hydrolysis is eliminated, providing excellent long-term stability for the solid product.[5]

  • Experimental Approach:

    • Formulation: Dissolve the 3-piperidinyl isonicotinate and any necessary excipients (like a bulking agent, e.g., mannitol) in a minimal amount of aqueous buffer.

    • Freezing: Freeze the solution at a low temperature (e.g., -40°C or below).

    • Drying: Apply a deep vacuum to the frozen sample, causing the water to sublimate (turn directly from solid to gas).

    • Storage: The resulting lyophilized powder should be stored in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[10] The compound can then be reconstituted in the appropriate aqueous medium immediately before use.

Appendix: Core Chemical Diagrams

G cluster_acid Acid-Catalyzed (Reversible) cluster_base Base-Catalyzed (Irreversible) A_start Ester + H₃O⁺ A_int Protonated Intermediate A_start->A_int +H₂O A_end Carboxylic Acid + Alcohol + H₃O⁺ A_int->A_end A_end->A_int -H₂O B_start Ester + OH⁻ B_int Tetrahedral Intermediate B_start->B_int B_end Carboxylate + Alcohol B_int->B_end

Caption: Acid vs. Base-catalyzed ester hydrolysis pathways.

G xaxis pH yaxis <-- Log(Rate) --> p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 label_acid Acid Catalysis label_base Base Catalysis label_stable Zone of Max Stability (pH 4-6) arrow_node

Caption: Conceptual plot of hydrolysis rate vs. pH.

References
  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
  • Quora. (2017, September 2). How to prevent hydrolysis in a drug.
  • Unknown Source. HYDROLYSIS.
  • FTLOScience. (2022, November 26).
  • Scribd. Hydrolysis Types and Protection of Drugs Against Hydrolysis | PDF.
  • Master Organic Chemistry. (2022, October 27).
  • White Rose Research Online. (2017, May 10). Ester hydrolysis.
  • Wikipedia. Ester hydrolysis.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • CoLab.
  • JOCPR. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
  • Pharmaguideline. (2025, April 9).
  • PMC. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.

Sources

Technical Support Center: Synthesis of Isonicotinic Acid Piperidin-3-yl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isonicotinic acid piperidin-3-yl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this synthesis, leading to improved yields and higher purity of your target compound.

I. Overview of the Synthesis

The synthesis of isonicotinic acid piperidin-3-yl ester is a critical step in the development of various pharmaceutical compounds. The most common route involves the esterification of isonicotinic acid with 3-hydroxypiperidine. This is typically achieved using a coupling agent, such as a carbodiimide, to activate the carboxylic acid.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired ester is one of the most common frustrations in this synthesis. Several factors can contribute to this issue.

  • Cause A: Ineffective Carboxylic Acid Activation. The first step in the esterification is the activation of isonicotinic acid by the coupling agent. If this step is inefficient, the subsequent reaction with 3-hydroxypiperidine will be sluggish.

    • Solution:

      • Choice of Coupling Agent: While N,N'-dicyclohexylcarbodiimide (DCC) is a common choice, its byproduct, dicyclohexylurea (DCU), can be difficult to remove.[1][2] Consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as its urea byproduct is water-soluble and easily removed during aqueous workup.[3][4]

      • Use of Additives: The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can significantly improve the efficiency of the coupling reaction by forming a more reactive intermediate.[2][5]

      • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the activated intermediate. The reaction is typically performed at room temperature, but gentle heating may be required in some cases.[1]

  • Cause B: Side Reaction - N-acylation. 3-Hydroxypiperidine contains both a hydroxyl and a secondary amine group. The amine is also nucleophilic and can react with the activated isonicotinic acid, leading to the formation of an amide byproduct (N-acylation) instead of the desired ester (O-acylation).[6]

    • Solution:

      • Protecting the Amine: The most effective way to prevent N-acylation is to use a protected form of 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group can be removed after the esterification is complete.

      • Chemoselective Acylation: In some cases, chemoselective O-acylation can be achieved by performing the reaction under acidic conditions. Protonation of the more basic amino group will decrease its nucleophilicity, favoring the attack by the hydroxyl group.[7]

  • Cause C: Suboptimal Reaction Conditions. Factors such as solvent, temperature, and reaction time can significantly impact the yield.

    • Solution:

      • Solvent Selection: Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are generally good choices for this reaction.[3]

      • Temperature Control: The reaction is often initiated at 0°C and then allowed to warm to room temperature.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Issue 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Cause A: Removal of Urea Byproduct (from DCC). If DCC is used as the coupling agent, the resulting dicyclohexylurea (DCU) is often insoluble in many common organic solvents, but can sometimes co-precipitate with the product or be difficult to filter completely.[3][8]

    • Solution:

      • Filtration: After the reaction is complete, cool the reaction mixture to maximize the precipitation of DCU and then filter it off.[3]

      • Solvent Choice: Running the reaction in a solvent where DCU has very low solubility, such as acetonitrile, can facilitate its removal by filtration.[8]

      • Acidic Wash: An acidic workup can sometimes help in removing residual urea.[8]

  • Cause B: Separation from Unreacted Starting Materials. Incomplete reactions will leave unreacted isonicotinic acid and 3-hydroxypiperidine in the crude product.

    • Solution:

      • Aqueous Workup: A standard aqueous workup can effectively separate the components.

        • An acidic wash (e.g., with dilute HCl) will protonate the basic piperidine starting material and the product, moving them to the aqueous layer, while the unreacted isonicotinic acid (if any remains) would be less soluble.

        • A basic wash (e.g., with saturated sodium bicarbonate solution) will deprotonate the isonicotinic acid, moving it to the aqueous layer, while the basic product and starting alcohol remain in the organic layer.[9]

      • Column Chromatography: If the workup is insufficient, purification by column chromatography on silica gel is a standard method. A solvent system with a gradient of a polar solvent (like methanol or ethyl acetate) in a less polar solvent (like dichloromethane or hexanes) is typically used. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

  • Cause C: Product is a Stubborn Oil. The desired ester may not crystallize easily, making handling and purification more difficult.

    • Solution:

      • Salt Formation: Conversion of the basic piperidine nitrogen to a salt (e.g., a hydrochloride or tartrate salt) can often induce crystallization and provide a stable, easy-to-handle solid.

      • Trituration: Stirring the oil with a solvent in which it is poorly soluble (but the impurities are soluble) can sometimes induce crystallization or wash away impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent to use for this synthesis?

For ease of workup, EDC is often preferred over DCC because its urea byproduct is water-soluble and can be removed with a simple aqueous wash.[3][4] However, DCC is less expensive and can be effective if the DCU byproduct is carefully removed.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable solvent system (e.g., 10% methanol in dichloromethane) should show distinct spots for the starting materials and the product. The disappearance of the limiting starting material indicates the reaction is complete. LC-MS is another powerful tool for monitoring the reaction, as it provides both retention time and mass information.

Q3: My product is always slightly yellow. What is the cause of this discoloration?

Piperidine and its derivatives can be prone to oxidation, which can lead to colored impurities.[9] It is important to store both the starting materials and the final product under an inert atmosphere (like nitrogen or argon) and away from light. If discoloration is an issue, consider purifying the product by column chromatography or recrystallization.

Q4: Can I use isonicotinoyl chloride instead of isonicotinic acid?

Yes, using isonicotinoyl chloride (often as its hydrochloride salt) is an alternative method.[10] This is a more reactive acylating agent and does not require a coupling agent. However, the reaction can be more vigorous and may require careful control of the temperature and the addition of a base (like triethylamine or pyridine) to neutralize the HCl generated during the reaction.

Q5: What are the key safety precautions for this synthesis?

  • Carbodiimides like DCC and EDC are potent allergens and should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • The organic solvents used are flammable and should be kept away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

IV. Experimental Protocols

Protocol 1: Esterification using EDC/HOBt

  • To a stirred solution of isonicotinic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 3-hydroxypiperidine (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Workup for DCC Coupling

  • After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU).

  • Filter the mixture through a pad of celite, washing with a small amount of cold reaction solvent.[11]

  • Proceed with the aqueous workup as described in Protocol 1.

V. Visualizing the Process

Diagram 1: Reaction Mechanism

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Isonicotinic_Acid Isonicotinic Acid O_Acylisourea O-Acylisourea Intermediate Isonicotinic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDU N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Final_Product Isonicotinic Acid Piperidin-3-yl Ester HOBt_Ester->Final_Product + 3-Hydroxypiperidine - HOBt Three_Hydroxypiperidine 3-Hydroxypiperidine

Caption: The reaction mechanism for the EDC/HOBt mediated esterification.

Diagram 2: Troubleshooting Workflow

G Start Low Yield? Check_Activation Check Acid Activation (Coupling Agent, Additives) Start->Check_Activation Yes Check_Side_Reactions Consider Side Reactions (N-acylation) Start->Check_Side_Reactions Yes Check_Conditions Optimize Conditions (Solvent, Temp, Time) Start->Check_Conditions Yes Use_EDC_HOBt Use EDC/HOBt Check_Activation->Use_EDC_HOBt Protect_Amine Use N-Boc-3-hydroxypiperidine Check_Side_Reactions->Protect_Amine Monitor_TLC Monitor by TLC/LC-MS Check_Conditions->Monitor_TLC Successful_Synthesis Improved Yield Use_EDC_HOBt->Successful_Synthesis Protect_Amine->Successful_Synthesis Monitor_TLC->Successful_Synthesis

Caption: A workflow for troubleshooting low yield in the synthesis.

VI. References

Sources

Technical Support Center: Purification of 3-Piperidinyl Isonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3PIP-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Recrystallization Protocol for 3-Piperidinyl Isonicotinate HCl

Core Protocol & Solvent Selection

User Question: I have crude 3-piperidinyl isonicotinate hydrochloride that contains minor impurities and some color. What is the standard solvent system for recrystallization?

Specialist Response: For hydrochloride salts of amino-esters like 3-piperidinyl isonicotinate, single-solvent recrystallization is often difficult due to the compound's high solubility in polar solvents and insolubility in non-polar ones. We recommend a Binary Solvent System (Solvent/Antisolvent) approach.

Based on the physicochemical properties of pyridine/piperidine esters, the following systems are most effective:

Recommended Solvent Systems
System TypePrimary Solvent (Dissolver)Antisolvent (Precipitant)Ratio (v/v)Notes
Standard Methanol (MeOH) Diethyl Ether (Et₂O) 1:5 to 1:10Best for high-purity requirements. Requires strict anhydrous conditions.
Alternative Ethanol (EtOH) Ethyl Acetate (EtOAc) 1:3 to 1:5Higher boiling point allows for better thermal control; less hygroscopic than MeOH.
Green/Scale Isopropanol (IPA) Heptane 1:2 to 1:4Slower crystallization; good for rejecting non-polar impurities.
Step-by-Step Protocol (Ethanol/Ethyl Acetate System)
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (60-70°C) required to just dissolve the solid.

    • Technical Note: Do not boil excessively; prolonged heat can hydrolyze the ester bond [1].

  • Filtration (Optional): If insoluble particles (dust, silica) are present, filter the hot solution rapidly.

  • Antisolvent Addition: While keeping the solution warm (approx. 50°C), slowly add Ethyl Acetate dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of Ethanol to clear the turbidity.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (wrap in a towel to insulate). Once at room temperature, move to a fridge (4°C) for 4-12 hours.

  • Collection: Filter the white crystalline solid under vacuum (inert gas blanket recommended). Wash with cold Ethyl Acetate/Ethanol (4:1 mix).

Troubleshooting: The "Oiling Out" Phenomenon

User Question: Instead of crystals, my product separated into a sticky yellow oil at the bottom of the flask. How do I fix this?

Specialist Response: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for amine hydrochloride salts. It occurs when the compound precipitates as a supercooled liquid rather than a solid, usually because the solution became supersaturated too quickly or the temperature gap was too wide.

The Mechanism of Oiling Out

Figure 1: The thermodynamic divergence between crystallization and oiling out. Staying in the 'Metastable Zone' is critical.

Recovery Protocol
  • Re-heat: Heat the mixture until the oil re-dissolves into a clear solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slow Down: Cool much slower. Do not put it directly into the fridge.

  • Add More Solvent: If oiling persists, your solution is too concentrated. Add 10-20% more of the primary solvent (Alcohol) and repeat.

Stability & Impurity Management

User Question: My recovery yield is good, but the purity is dropping, and I see a new peak on HPLC. Is the compound degrading?

Specialist Response: Yes, this is likely Ester Hydrolysis or Disproportionation .

Critical Risk Factors
  • Moisture: The ester bond in isonicotinates is susceptible to hydrolysis, converting your product back into Isonicotinic Acid and 3-Piperidinol. This reaction is catalyzed by the acidic nature of the HCl salt itself in the presence of water [2].

  • Free Base Conversion: If you wash with a solvent that is too basic or contains trace amines, you may strip the HCl, leading to the free base which has different solubility properties.

Prevention Strategy
ParameterRecommendationReason
Solvent Grade Anhydrous (<0.05% water)Prevents hydrolysis during the heating phase.
Drying Vacuum oven at 40°C with P₂O₅Removes lattice water without thermally stressing the ester.
Storage Desiccator / Inert GasThe HCl salt is hygroscopic (absorbs water from air).

Workflow Decision Tree

Use this logic flow to guide your daily experiments.

Figure 2: Operational logic for the purification of 3-piperidinyl isonicotinate HCl.

References

  • Organic Syntheses, Coll. Vol. 1 . (1941). Nicotinic Acid Nitrate and Purification Strategies. p. 385. Link (Demonstrates purification logic for pyridine-carboxylic acid derivatives).

  • Google Patents US3303198A . (1967). Substituted benzyl esters of nipecotic acid and isonipecotic acid. Link (Describes recrystallization of isonipecotic acid ester hydrochlorides using Ethyl Acetate/Petroleum Ether systems).

  • Bld Pharm Technical Data . (2024). Piperidin-3-yl isonicotinate hydrochloride Properties. Link (General solubility and handling data for the specific CAS 1219949-50-4).

  • Vysus Group Technical Guides . (2021). Amine System Troubleshooting and Corrosion. Link (General principles on amine salt stability and impurities).

solubility issues of 3-piperidinyl isonicotinate HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Piperidinyl Isonicotinate HCl

Introduction: Navigating the Solubility Challenges of 3-Piperidinyl Isonicotinate HCl

Welcome to the technical support guide for 3-piperidinyl isonicotinate hydrochloride. This molecule, with its piperidine and isonicotinate moieties, presents a unique set of physicochemical properties. As an HCl salt, its solubility is fundamentally governed by its ionic character and the properties of the chosen solvent system. Many researchers, particularly in drug development and medicinal chemistry, encounter challenges in achieving desired concentrations in organic solvents.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments. We will explore the causative factors behind common solubility issues—from solvent polarity and the impact of the hydrochloride salt form to more complex phenomena like disproportionation—and provide actionable strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected solubility profile of 3-piperidinyl isonicotinate HCl in common organic solvents, and why?

Answer: The solubility of 3-piperidinyl isonicotinate HCl is dominated by two key features: its ionic hydrochloride salt form and its molecular structure containing polar functional groups (ester, pyridine nitrogen, piperidine nitrogen). As a salt, it exists as an ion pair in the solid state (piperidinium cation and chloride anion). To dissolve, the solvent molecules must overcome the strong electrostatic forces of the crystal lattice.[1]

This leads to a predictable pattern based on the "like dissolves like" principle: polar solvents are required to effectively solvate the ions.[2]

  • High Expected Solubility: In polar protic solvents like ethanol, methanol, and isopropanol. These solvents have O-H or N-H bonds and can form strong hydrogen bonds, effectively solvating both the cation and the chloride anion.[2]

  • Moderate to High Expected Solubility: In polar aprotic solvents like DMSO and DMF. While they lack O-H bonds, their high dipole moment allows for strong dipole-ion interactions. Solubility in acetonitrile or acetone may be slightly lower but is generally favorable.

  • Very Low to Insoluble: In non-polar solvents such as hexane, toluene, and diethyl ether. These solvents lack the polarity and hydrogen-bonding capability to overcome the compound's crystal lattice energy. The parent heterocycle, piperidine, shows limited solubility in hexane, and this insolubility is significantly amplified by the presence of the ionic HCl salt.[3][4]

The table below summarizes the predicted qualitative solubility. Note that exact quantitative data for this specific molecule is not widely available in public literature, so these predictions are based on established physicochemical principles.

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to MiscibleStrong hydrogen bonding and high polarity effectively solvate the ions.[2]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighFavorable dipole-ion interactions. DMSO and DMF are excellent solubilizers for many salts.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolubleInsufficient polarity to overcome the ionic crystal lattice energy.[3]
Q2: My 3-piperidinyl isonicotinate HCl won't dissolve in a polar organic solvent where it's expected to be soluble. What are the most likely causes?

Answer: This is a common and frustrating issue. When a polar salt fails to dissolve in a suitable polar solvent, the cause often goes beyond simple polarity and can be attributed to several phenomena:

  • Salt Disproportionation: This is a primary suspect. It is a process where the highly soluble salt reverts to its poorly soluble free base form in solution.[5] For 3-piperidinyl isonicotinate HCl, this means the protonated piperidinium cation gives up its proton, converting to the neutral (and significantly less polar) 3-piperidinyl isonicotinate free base, which then precipitates. This is often triggered by a localized increase in pH (even a slight one) or the presence of basic impurities.[5][6]

  • Common Ion Effect: The solubility of a salt can be significantly decreased by the presence of a common ion.[7][8] If your solvent system or other reagents contain a source of chloride ions, the dissolution equilibrium [Salt] ⇌ [Cation] + [Cl⁻] will be pushed to the left, favoring the solid, undissolved salt form. This can be particularly relevant in certain buffered systems or during specific reactions.[1]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[2][5] It's possible you are working with a particularly stable (and less soluble) polymorph.

  • Insufficient Solvent Volume or Time: While seemingly simple, it's crucial to ensure you are not attempting to create a supersaturated solution. Always check that you are working below the compound's maximum solubility limit and have allowed sufficient time and agitation for dissolution to occur.

Q3: I suspect salt disproportionation is occurring. How can I diagnose and prevent it?

Answer: Diagnosing disproportionation often involves observing a fine precipitate forming over time after initial dissolution, or a portion of the material refusing to dissolve. To prevent it, you must maintain an environment that favors the salt form.

The key is to control the microenvironment's pH.[6] Since 3-piperidinyl isonicotinate HCl is a salt of a weak base, keeping the environment acidic will prevent the deprotonation that leads to the free base.

Prevention Strategies:

  • Use Acidified Solvents: For reactions or formulations where it is permissible, adding a trace amount of a non-reactive acid (like a drop of concentrated HCl in a large volume of ethanol) can stabilize the salt form.

  • Avoid Basic Excipients/Reagents: Be mindful of other components in your mixture. Alkaline substances, including some common pharmaceutical excipients, can raise the local pH and trigger disproportionation.[6]

  • Control Moisture: Water can facilitate proton exchange and accelerate the conversion to the free base, especially if basic impurities are present.[6] Using anhydrous solvents can be beneficial.

  • Temperature Control: Higher temperatures can sometimes increase the rate of disproportionation.[6] Storing stock solutions at lower, controlled temperatures is advisable.

The following workflow provides a logical path for troubleshooting these issues.

G start Solubility Issue with 3-Piperidinyl Isonicotinate HCl check_solvent Is the solvent polar? (e.g., EtOH, MeOH, DMSO) start->check_solvent use_polar Action: Switch to a polar protic or aprotic solvent. check_solvent->use_polar No check_concentration Is concentration below expected saturation? check_solvent->check_concentration Yes add_more_solvent Action: Increase solvent volume or reduce solute. check_concentration->add_more_solvent No check_conditions Observe for precipitate. Is disproportionation likely? (Consider pH, moisture) check_concentration->check_conditions Yes mitigate_disprop Action: Use anhydrous solvent. Consider adding a trace of acid to stabilize the salt form. check_conditions->mitigate_disprop Yes check_common_ion Is there another source of Cl- ions in the system? check_conditions->check_common_ion No mitigate_common_ion Action: Reformulate to remove the common ion source if possible. check_common_ion->mitigate_common_ion Yes final_resort Advanced Strategy: Use a co-solvent system (e.g., DMSO/EtOH). check_common_ion->final_resort No

Caption: Troubleshooting workflow for solubility issues.

Methodologies & Experimental Protocols

Protocol 1: Standard Solubilization Procedure

This protocol outlines the basic steps for dissolving 3-piperidinyl isonicotinate HCl in an appropriate organic solvent.

  • Preparation: Weigh the desired amount of 3-piperidinyl isonicotinate HCl into a clean, dry glass vial.

  • Solvent Selection: Choose a suitable solvent based on the expected solubility profile (e.g., ethanol or DMSO). Ensure the solvent is of high purity and anhydrous if moisture sensitivity is a concern.

  • Initial Solvent Addition: Add approximately 50-70% of the final desired solvent volume to the vial.

  • Agitation: Cap the vial securely and agitate the mixture using a vortex mixer for 30-60 seconds.

  • Sonication (Optional but Recommended): Place the vial in a bath sonicator for 2-5 minutes. Sonication provides energy to help break apart the crystal lattice.

  • Heating (Optional): If the compound is still not dissolved, gently warm the solution to 30-40°C. Many compounds exhibit increased solubility at higher temperatures.[2] Caution: Be aware that heating can accelerate degradation or disproportionation in some cases.[6]

  • Final Volume Adjustment: Once the solid is fully dissolved, add the remaining solvent to reach the final target concentration and mix thoroughly.

  • Observation: Allow the solution to stand at room temperature for at least 15 minutes and observe for any signs of precipitation, which could indicate the formation of a supersaturated solution or disproportionation.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for accurately measuring the solubility of a compound in a specific solvent at a set temperature.[9]

  • Preparation: Add an excess amount of 3-piperidinyl isonicotinate HCl to several vials. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature orbital shaker (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure the solution has reached equilibrium with the solid.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with your solvent) into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for your analytical method (e.g., HPLC-UV, LC-MS).

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the precise concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the results in units such as mg/mL or mol/L.

G start_node Start: Add Excess Solid to Solvent equilibrate Equilibrate (24-48h) at Constant Temp start_node->equilibrate end_node End: Calculate Solubility (mg/mL or mol/L) process_node process_node settle Settle Undissolved Solid (≥4h) equilibrate->settle sample Syringe Sample from Supernatant settle->sample filter Filter (0.22 µm) IMMEDIATELY sample->filter dilute Accurately Dilute Filtered Sample filter->dilute analyze Quantify via Calibrated HPLC or LC-MS dilute->analyze analyze->end_node

Caption: Experimental workflow for the Shake-Flask solubility method.

References

  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Solubility of Things. (n.d.). Piperidine.
  • Wikipedia. (2024). Piperidine.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • MilliporeSigma. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • ResearchGate. (2026). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Request PDF.
  • Pharma Excipients. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • Merck. (n.d.). Improving API Solubility using API Processing.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

Sources

Technical Support Center: Optimizing Column Chromatography for Polar Piperidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar piperidine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the chromatographic purification of this important class of compounds. The inherent basicity of the piperidine moiety, coupled with the polarity of the ester group, often leads to complex purification challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these issues effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of polar piperidine esters, offering explanations for the underlying causes and providing step-by-step solutions.

Q1: My polar piperidine ester is exhibiting severe peak tailing on a silica gel column. What's happening and how can I fix it?

A: Peak tailing is a common and frustrating issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The root cause lies in the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to a non-uniform elution of the compound, resulting in broad, tailing peaks and poor separation.

Troubleshooting Steps:
  • Mobile Phase Modification: The most direct approach is to add a basic modifier to your eluent. This additive will compete with your piperidine ester for binding to the acidic silanol sites, effectively masking them and allowing your compound to elute more symmetrically.[1][2]

    • Triethylamine (TEA): This is a widely used and effective additive. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[1]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be highly effective, especially for strongly basic compounds.[1]

    • Pyridine: While also effective, its use is less common due to its strong odor and higher toxicity.[1]

  • Stationary Phase Modification: If mobile phase additives are insufficient or undesirable, consider changing your stationary phase.

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the silanol groups are chemically masked can provide more reproducible results.[1]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[1]

    • Reverse-Phase Chromatography (C18): For less polar piperidine derivatives, reverse-phase chromatography can be a powerful alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen, which can enhance interaction with the stationary phase in a controlled manner.[1]

Q2: I'm experiencing low recovery of my polar piperidine ester from the column. What are the potential reasons?

A: Low recovery can be a significant hurdle, often stemming from strong interactions with the stationary phase or compound instability.[3]

Possible Causes and Solutions:
  • Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can sometimes lead to irreversible adsorption of your compound onto the column.[1]

    • Solution: In addition to the mobile phase and stationary phase modifications mentioned in Q1, consider using a less acidic stationary phase or a different chromatographic mode altogether, such as Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column Overloading: Loading too much crude material can exceed the column's separation capacity, leading to broad, overlapping peaks and what appears to be product loss in mixed fractions.[1][4]

    • Solution: A general rule of thumb is to maintain a silica-to-crude material ratio of at least 30:1 by weight.[1]

  • Compound Instability: Some polar esters can be sensitive to the acidic environment of silica gel and may degrade during purification.[5]

    • Solution: Minimize the time your compound spends on the column by using flash chromatography with a faster flow rate. If instability is suspected, alternative purification methods like recrystallization or acid-base extraction should be considered.[1][5]

Q3: My separation is poor, and I'm seeing co-elution of my piperidine ester with impurities of similar polarity. How can I improve the resolution?

A: Achieving good resolution between compounds of similar polarity requires careful optimization of your chromatographic conditions.

Strategies for Improving Resolution:
  • Optimize the Mobile Phase:

    • Solvent Strength: Systematically vary the polarity of your mobile phase. For normal-phase chromatography, a gradual increase in the polar solvent component can improve separation.[4][5]

    • Solvent Selectivity: Sometimes, simply changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to acetone or isopropanol) can alter the selectivity of the separation and improve resolution.

  • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradual change in solvent polarity (gradient elution) can significantly improve the separation of complex mixtures. A shallower gradient often leads to better resolution.[4]

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar and hydrophilic compounds.[6][7] It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[6]

    • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange), which can provide unique selectivity for polar and ionizable compounds like piperidine esters.[8][9][10]

  • Chiral Separations: If you are working with a racemic mixture of piperidine esters, chiral chromatography will be necessary to separate the enantiomers. Specialized chiral stationary phases (CSPs) are required for this purpose.[11][12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of optimizing column chromatography for polar piperidine esters.

Q4: What is the best way to choose a starting mobile phase for my polar piperidine ester purification?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly scouting for an appropriate mobile phase.

Step-by-Step Protocol for TLC Optimization:
  • Prepare TLC Plates: Use standard silica gel 60 F254 TLC plates.

  • Spot Your Sample: Dissolve a small amount of your crude material in a suitable solvent and spot it onto the TLC plate.

  • Develop the Plates: Place the TLC plates in developing chambers containing different solvent systems. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate, acetone, or a mixture of dichloromethane and methanol.

  • Visualize the Spots: Use a UV lamp (if your compound is UV active) and/or a chemical stain (e.g., potassium permanganate or iodine) to visualize the separated spots.

  • Select the Optimal System: Aim for a solvent system that gives your target piperidine ester an Rf value between 0.2 and 0.4. This generally provides the best separation on a column.[4] Remember to include a basic additive like TEA in your TLC solvent systems to mimic the column conditions.

Q5: My polar piperidine ester is not UV active. How can I detect it during column chromatography?

A: For compounds that lack a UV chromophore, alternative detection methods are necessary.

Detection Methods for Non-UV Active Compounds:
  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is highly suitable for non-chromophoric compounds.[13][14] It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles.[14][15] This method is compatible with gradient elution.[13]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another universal detector that provides a response proportional to the mass of the analyte.

  • Refractive Index (RI) Detector: RI detectors are also universal but are generally less sensitive than ELSD and are not compatible with gradient elution.[14]

  • Mass Spectrometry (MS): If your chromatography system is coupled to a mass spectrometer, you can monitor the elution of your compound by its mass-to-charge ratio. This is a highly sensitive and specific detection method.

Q6: Should I use normal-phase or reversed-phase chromatography for my polar piperidine ester?

A: The choice between normal-phase and reversed-phase chromatography depends on the overall polarity of your piperidine ester.

Chromatographic ModeStationary PhaseMobile PhaseBest Suited For
Normal-Phase Polar (e.g., silica, alumina, diol, amino)[16][17]Non-polar to moderately polar (e.g., hexane/ethyl acetate, dichloromethane/methanol)[17]More polar piperidine esters that are highly retained in reversed-phase.
Reversed-Phase Non-polar (e.g., C18, C8)[6]Polar (e.g., water/acetonitrile, water/methanol)[6][18]Less polar piperidine esters that are not well-retained in normal-phase.
HILIC Polar (e.g., silica, amide, zwitterionic)[7][19]High organic with a small amount of aqueous buffer (e.g., acetonitrile/water with ammonium formate)[6]Highly polar and hydrophilic piperidine esters that are poorly retained in reversed-phase.[6]
Q7: What are the key considerations for sample loading?

A: Proper sample loading is critical for achieving good separation.

  • Dissolution Solvent: Dissolve your crude material in a minimal amount of the initial mobile phase solvent.[4] If your sample is not soluble in the initial mobile phase, use the strongest solvent in your mobile phase system, but use as little as possible.

  • Dry Loading: For samples that are not very soluble or to improve the separation of closely eluting compounds, the "dry loading" method is highly recommended.[4]

    • Dissolve your crude material in a volatile solvent.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder of your sample adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.

Visualizations

Troubleshooting Peak Tailing in Piperidine Ester Chromatography

Caption: A decision tree for troubleshooting peak tailing.

General Workflow for Method Development

Method_Development A Crude Piperidine Ester B TLC Analysis (scout mobile phases) A->B C Select Optimal Mobile Phase (Rf ~0.2-0.4) B->C D Choose Chromatographic Mode (NP, RP, HILIC) C->D E Column Packing & Equilibration D->E F Sample Loading (Wet or Dry) E->F G Elution (Isocratic or Gradient) F->G H Fraction Collection & Analysis G->H I Combine Pure Fractions & Evaporate H->I J Pure Piperidine Ester I->J

Caption: A typical workflow for developing a purification method.

References

Sources

troubleshooting low yields in N-Boc-3-hydroxypiperidine esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Boc-3-Hydroxypiperidine Esterification

Case ID: NBOC-3HP-YIELD-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields in Esterification of Hindered Secondary Alcohols

Executive Summary & Diagnostic Workflow

User Issue: You are experiencing low yields (<40%) when esterifying N-Boc-3-hydroxypiperidine. Technical Diagnosis: This substrate presents a "perfect storm" of synthetic challenges: steric hindrance from the adjacent N-Boc protecting group (rotameric interference) and a high propensity for


-elimination to form the enecarbamate.

Before modifying your protocol, use the following diagnostic tree to pinpoint the failure mode.

DiagnosticTree Start START: Analyze Crude NMR/TLC CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckSpot Is there a new spot? CheckSM->CheckSpot Yes (SM Present) Fail_Hydro HYDROLYSIS/WORKUP (Boc Loss or Water Sol.) CheckSM->Fail_Hydro No (SM Consumed, Low Mass) Fail_Kinetics KINETIC FAILURE Steric Hindrance (Acyl Migration) CheckSpot->Fail_Kinetics New Spot is Polar/Urea or No New Spot Fail_Elim ELIMINATION (Olefin Formation) CheckSpot->Fail_Elim New Spot is Non-Polar (Tetrahydropyridine) Fail_Rotamer FALSE ALARM (Rotamers in NMR) Fail_Hydro->Fail_Rotamer Mass is okay, NMR looks messy

Figure 1: Diagnostic logic for identifying yield loss mechanisms in piperidine esterification.

Module 1: Overcoming Steric Hindrance (Kinetic Stalling)

The Problem: The reaction stalls or produces N-acyl urea byproducts. The Science: The C3 hydroxyl group is secondary and sterically crowded by the bulky tert-butyl carbamate at N1. In standard Steglich esterifications (DCC/DMAP), if the alcohol attack is slower than the rearrangement of the O-acyl isourea intermediate, you form the thermodynamically stable (and useless) N-acyl urea [1].

Protocol A: The "Turbo-Steglich" Method

Use this for mild activation when acid sensitivity is a concern.

  • Stoichiometry: Increase DMAP loading. Standard catalytic amounts (0.1 eq) are insufficient for hindered substrates. Use 0.5 – 1.0 equivalent of DMAP.

  • Reagent: Switch from DCC to EDC·HCl . The urea byproduct of EDC is water-soluble, preventing physical entrapment of your product during filtration.

  • Solvent: Use DCM (anhydrous). DMF can accelerate the reaction but complicates workup.

Key Step: Pre-activate the carboxylic acid with EDC/DMAP for 15 minutes before adding the N-Boc-3-hydroxypiperidine. This ensures a high concentration of the "active ester" (acyl-pyridinium species) ready for the slow-reacting alcohol.

Protocol B: The Yamaguchi Esterification (Recommended)

Use this if Steglich fails. It is the gold standard for hindered secondary alcohols [2].

  • Activation: Dissolve Carboxylic Acid (1.2 eq) and 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.2 eq) in THF.

  • Base: Add TEA (1.3 eq) at 0°C. Stir 1h to form the mixed anhydride.

  • Coupling: Add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and DMAP (1.5 eq) in Toluene/THF.

  • Heat: Reflux is often required, but start at 40°C to monitor for elimination.

Module 2: Preventing Elimination (Thermodynamic Loss)

The Problem: You isolate a non-polar impurity; NMR shows olefinic protons (5.7–6.0 ppm). The Science: The C3 proton is acidic relative to a standard alkane due to the inductive effect of the carbamate. Strong bases or high temperatures promote E2 elimination, yielding the enecarbamate (N-Boc-1,2,3,4-tetrahydropyridine) [3].

Corrective Actions:

  • Base Selection: Avoid strong, non-nucleophilic bases like DBU or NaH. Stick to TEA or DIPEA.

  • Temperature Cap: Do not exceed 60°C. If the reaction is slow, add more catalyst (DMAP) rather than more heat.

  • Acid Chloride Route Warning: If using Acid Chlorides (R-COCl), the generated HCl must be scavenged immediately. Use a heterogeneous scavenger (e.g., polymer-bound amine) or excess pyridine to prevent transient acidity from cleaving the Boc group, followed by base-catalyzed elimination.

Module 3: Stereochemical Inversion (Mitsunobu)

The Problem: You need to invert the stereocenter (e.g., converting (R)-alcohol to (S)-ester) but get no reaction or difficult purification. The Science: Mitsunobu reactions on 3-hydroxypiperidines are sensitive to pKa and order of addition.

Optimized Protocol [4]:

  • Order of Addition (Crucial):

    • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq), Triphenylphosphine (

      
      , 1.5 eq), and the Carboxylic Acid (1.5 eq) in anhydrous THF.
      
    • Cool to 0°C .

    • Add DIAD (1.5 eq) dropwise over 20 minutes. (DIAD is preferred over DEAD for better safety and liquidity).

  • Workup Trick: If

    
     removal is difficult, triturature the crude residue with Hexane/Ether (1:1). The oxide precipitates; the product usually remains in solution.
    

Data Summary & Reagent Selection

MethodBest For...Critical RiskCorrective Action
Steglich (DCC/DMAP) Acid-sensitive substratesN-Acyl Urea formationUse EDC; Increase DMAP to 1.0 eq.
Yamaguchi Sterically hindered alcohols Complexity of setupEnsure mixed anhydride forms fully before adding alcohol.
Mitsunobu Stereochemical inversionSeparation of

Use DIAD; Triturate crude with ether.
Acid Chloride Simple, robust acyl chainsBoc-deprotection (HCl)Add DIPEA before Acid Chloride.

FAQ: Common User Queries

Q: My NMR shows split peaks for every signal. Is my product impure? A: Likely not. N-Boc-piperidines exhibit rotamerism (restricted rotation around the N-C=O bond) on the NMR timescale. You will often see a 60:40 or 50:50 split of signals, especially for the tert-butyl group and the protons adjacent to the nitrogen. Validation: Run the NMR at 50°C (if stable). The peaks should coalesce into sharp singlets.

Q: Can I use HATU/HBTU for this esterification? A: These are primarily peptide coupling reagents designed for amines. While they can form esters, yields are often poor compared to Yamaguchi or Steglich conditions because the O-At/Bt active ester is less reactive toward alcohols than amines.

Q: I lost my Boc group during the reaction. Why? A: If you used an acid chloride or anhydride without sufficient base, the localized concentration of HCl/RCOOH can cleave the Boc group. Always ensure your reaction medium remains basic (pH > 8 equivalent).

References

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Refer to Chapter 2 on steric hindrance).
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4] Chemical Reviews, 109(6), 2551–2651. Link

Sources

Technical Support Center: Advanced Coupling Strategies for Sterically Hindered Piperidinyl Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PIP-STERIC-001 Assigned Scientist: Senior Application Specialist Subject: Overcoming the "Steric Wall" in Piperidine Functionalization

Executive Summary: The Piperidine Challenge

Researchers frequently encounter a "steric wall" when functionalizing piperidines, particularly those with 2,2,6,6-tetramethyl substitution (gem-dimethyl effect) or bulky C4-substituents . In these scenarios, the nucleophilic nitrogen is shrouded by steric bulk, rendering standard carbodiimide chemistries (EDC/NHS, DCC) kinetically incompetent.

This guide moves beyond standard textbook protocols, focusing on high-energy activation and low-epimerization pathways required for these specific substrates.

Decision Matrix: Reagent Selection

Do not default to HATU. While powerful, it is not always the best choice for extreme sterics due to the short half-life of the active ester and safety concerns. Use the following logic to select your reagent.

Reagent Comparison Table
ReagentClassSteric PenetrationEpimerization RiskWorkupBest For...[1]
T3P Phosphonic Anhydride⭐⭐⭐⭐⭐Very LowAqueous WashFirst Choice. Large scale, hindered amines, chiral substrates.
COMU Uronium (Oxyma)⭐⭐⭐⭐LowChromatographySafer HATU. High-throughput screening, solid phase.
Ghosez's Chloro-enamine⭐⭐⭐⭐⭐ModerateEvaporationThe "Nuclear" Option. Unreactive amines where T3P fails.
PyAOP Phosphonium⭐⭐⭐⭐LowChromatographyN-methylated amines or when uroniums cause guanidinylation.
HATU Uronium (HOAt)⭐⭐⭐⭐LowChromatographyLegacy standard. Warning: Explosive properties (HOAt).
Selection Logic Flowchart

ReagentSelection Start START: Substrate Analysis IsChiral Is the Acid/Amine Chiral? Start->IsChiral ExtremeSterics Extreme Sterics? (e.g., 2,2,6,6-Me4-Piperidine) IsChiral->ExtremeSterics No Scale Scale > 10g? IsChiral->Scale Yes UseGhosez Protocol B: Ghosez's Reagent (Acid Chloride) ExtremeSterics->UseGhosez Yes (Nuclear Option) UseCOMU Protocol C: COMU (Oxyma-based) ExtremeSterics->UseCOMU No (Standard Hindered) Scale->ExtremeSterics No UseT3P Protocol A: T3P (Propylphosphonic Anhydride) Scale->UseT3P Yes (Easy Workup) UseT3P->UseGhosez If No Reaction UseCOMU->UseT3P If Yield < 50%

Figure 1: Decision tree for selecting coupling reagents based on steric demand and chirality.

Deep Dive: T3P (Propylphosphonic Anhydride)[2]

Why it works: T3P is a cyclic anhydride that acts as a water scavenger.[2] Unlike HATU, which forms an active ester that can hydrolyze or rearrange, T3P drives the equilibrium toward the amide by consuming water. It is the gold standard for piperidines because the byproducts are water-soluble, avoiding the "silica gel graveyard" of failed purifications.

Evidence: In the synthesis of an Orexin Receptor Antagonist, Merck chemists achieved 88% yield coupling a hindered biaryl acid to a chiral piperidine using T3P, whereas HATU and EDC/HOBt failed (<5% yield) [1].[1]

Protocol A: T3P Coupling for Hindered Piperidines

Standard Operating Procedure (SOP)

  • Stoichiometry: Acid (1.0 eq), Piperidine (1.1–1.5 eq), Base (DIPEA or NMM, 3.0–5.0 eq), T3P (1.5–2.0 eq, usually 50% w/w in EtOAc/DMF).

  • Dissolution: Dissolve Acid and Amine in EtOAc (preferred) or DMF (if solubility is poor).

  • Base Addition: Add DIPEA at 0°C. Stir for 10 mins.

  • Activation: Add T3P solution dropwise at 0°C.

    • Critical Step: Do not dump T3P quickly; the exotherm can degrade the reagent.

  • Reaction: Allow to warm to RT. For 2,2,6,6-tetramethylpiperidines, heat to 60°C may be required.

  • Workup:

    • Dilute with EtOAc.[3]

    • Wash with Water (x2), Sat. NaHCO3 (x2), and 1M HCl (x1).

    • Note: The phosphorus byproducts are water-soluble.[2][4]

T3PMechanism T3P T3P (Cyclic Anhydride) MixedAnh Mixed Anhydride (Activated) T3P->MixedAnh + Acid + Base Acid Carboxylic Acid (R-COOH) Acid->MixedAnh Amide Target Amide MixedAnh->Amide + Amine Byproduct P-Byproduct (Water Soluble) MixedAnh->Byproduct Amine Hindered Piperidine

Figure 2: Simplified activation pathway of T3P. The water-soluble byproduct simplifies purification.[4]

Deep Dive: Ghosez's Reagent (The "Nuclear Option")

Why it works: When steric hindrance is extreme (e.g., tertiary amine coupling to a tertiary carbon), active esters (OBt/OAt) are too bulky to approach the nucleophile. You need the smallest possible electrophile: the Acid Chloride . Thionyl chloride is often too harsh (generates HCl gas). Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions [2].

Protocol B: Acid Chloride Formation via Ghosez's Reagent
  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.2–1.5 eq) at 0°C.

  • Stir: Stir at RT for 1–3 hours. Monitor by TLC (aliquot quenched with MeOH -> look for methyl ester).

  • Coupling: Once acid chloride is formed, add the Hindered Piperidine (1.2 eq) and DIPEA (3.0 eq).

    • Tip: If the amine is extremely unreactive, add AgCN (Silver Cyanide, 1.0 eq) to generate a transient, highly reactive acyl cyanide species.

Troubleshooting Guides (FAQ)

Q1: My piperidine ester is hydrolyzing instead of coupling.

Diagnosis: Moisture intrusion or "stuck" active ester. Solution:

  • Switch to T3P: It scavenges water.[4]

  • Pre-activation Check: If using HATU/COMU, do not pre-activate for more than 2 minutes. The active ester can hydrolyze or undergo guanidinylation with the base if the amine is not present immediately.

  • One-Pot: Add the amine before the coupling reagent if using T3P or EDC.

Q2: I see the "Guanidine" byproduct (M+ active reagent mass).

Diagnosis: The amine reacted with the coupling reagent (HATU/COMU) instead of the acid. This is common with sterically hindered acids where the activation is slow. Solution:

  • Switch to PyAOP: Phosphonium salts do not form guanidines.

  • Sequential Addition: Ensure the acid is fully activated (TLC check) before adding the amine.

Q3: How do I form a "Piperidinyl Ester" (Esterification)?

Context: You are trying to attach an alcohol to a piperidine carboxylic acid (or vice versa). Protocol: Standard EDC/DMAP often fails for hindered esters.

  • Yamaguchi Esterification: Use 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) with DMAP.

  • Steglich (Modified): Use EDC (1.5 eq) but increase DMAP loading to 1.0 eq (stoichiometric, not catalytic).

  • T3P Esterification: T3P works for esters too![5][6] Use 2.0 eq T3P in EtOAc with 4.0 eq DIPEA.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Girardin, M., et al. (2013). Optimization of the Synthesis of an Orexin Receptor Antagonist. Organic Process Research & Development. (Demonstrates T3P superiority for piperidines).

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 3-Piperidinyl Isonicotinate

[1]

Executive Summary

3-Piperidinyl isonicotinate (CAS: 1219949-50-4, HCl salt) represents a critical structural motif in synthetic medicinal chemistry, serving as a scaffold for hybrid ligands targeting nicotinic and muscarinic receptors.[1] Its analysis faces a specific challenge: differentiating the 3-substituted piperidine moiety from its thermodynamically similar 4-substituted isomer and the 2-substituted regioisomer.[1]

This guide provides a definitive fragmentation map using both Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) , establishing a self-validating protocol to distinguish this compound from its structural analogs.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name Piperidin-3-yl pyridine-4-carboxylate
Molecular Formula C₁₁H₁₄N₂O₂
Exact Mass 206.1055 Da
Basic Centers 2 (Piperidine

, pKa

11.0; Pyridine

, pKa

5.[1][2][3]2)
Key Moiety 1 Isonicotinoyl (Pyridine-4-carbonyl)
Key Moiety 2 3-Hydroxypiperidine residue

Mass Spectrometry Profiling

Ionization Physics

The fragmentation behavior of 3-piperidinyl isonicotinate is dictated by the basicity differential between the two nitrogen atoms.

  • ESI Mode: Protonation occurs predominantly at the piperidine nitrogen (secondary amine, high proton affinity). This localizes the charge on the aliphatic ring, driving "charge-proximate" fragmentation.

  • EI Mode: Ionization is non-selective, but the stability of the aromatic isonicotinoyl cation (m/z 106) typically dominates the spectrum as the base peak.

ESI-MS/MS Fragmentation Pathway (Collision Induced Dissociation)

In positive ESI ([M+H]⁺ = 207.1), the fragmentation is driven by charge-remote and charge-site mechanisms initiated at the piperidine ring.

  • Primary Transition (m/z 207 → m/z 124 + m/z 84): The protonated molecular ion undergoes an ester pyrolysis-type elimination or a charge-assisted rearrangement.[1]

    • Pathway A (Charge Retention on Pyridine): Formation of protonated isonicotinic acid (m/z 124 ) via McLafferty-like rearrangement involving the piperidine protons.[1]

    • Pathway B (Charge Retention on Piperidine): Loss of neutral isonicotinic acid (123 Da) to yield the dehydrated piperidinyl cation (m/z 84) . Note: Due to the higher basicity of piperidine, m/z 84 is often the dominant product ion in low-energy CID.

  • Diagnostic Isonicotinoyl Cleavage (m/z 207 → m/z 106): Direct cleavage of the ester C-O bond yields the acylium ion (m/z 106 ). This is the "fingerprint" of the isonicotinate headgroup.

EI Fragmentation Pathway (70 eV)

The EI spectrum is characterized by radical cation mechanics:

  • m/z 106 (Base Peak): The isonicotinoyl cation [C₆H₄NO]⁺ is resonance-stabilized and typically constitutes 100% relative abundance.[1]

  • m/z 78: Decarbonylation of m/z 106 yields the pyridinium ion [C₅H₅N]⁺.

  • m/z 51: Ring fragmentation of the pyridine moiety (loss of HCN).

Fragmentation Topology (Visualization)

The following diagram maps the logical flow of fragmentation, distinguishing between ESI and EI pathways.

FragmentationPathwayM_Ion[M+H]+ Precursorm/z 207 (ESI)M+. m/z 206 (EI)IsoAcidProtonated Isonicotinic Acidm/z 124M_Ion->IsoAcidH-Rearrangement(ESI)PipDehydTetrahydropyridine Cationm/z 84M_Ion->PipDehydNeutral Loss-Isonicotinic Acid (123 Da)IsoAcylIsonicotinoyl Cationm/z 106M_Ion->IsoAcylEster Cleavage (EI/ESI)-C5H11NO (EI) / -C5H11NO (ESI)PyridinePyridinium Ionm/z 78IsoAcyl->Pyridine-CO (28 Da)RingFragRing Fragmentm/z 51Pyridine->RingFrag-HCN (27 Da)

Caption: Fragmentation tree illustrating the divergence between acylium ion formation (m/z 106) and piperidine ring retention (m/z 84).

Comparative Analysis: Isomer Differentiation

The core challenge is distinguishing the 3-piperidinyl isomer from the 4-piperidinyl and Methyl analogs.

AnalytePrecursor (ESI)Key Diagnostic Fragment 1Key Diagnostic Fragment 2Differentiating Feature
3-Piperidinyl Isonicotinate m/z 207m/z 84 (Tetrahydropyridine)m/z 106 (Acylium)High abundance of m/z 84 due to facile elimination from 3-position.[1]
4-Piperidinyl Isonicotinate m/z 207m/z 84 (Tetrahydropyridine)m/z 106 (Acylium)Ratio Variation: 4-isomer often shows lower m/z 84/106 ratio due to symmetry hindering specific H-transfers.[1]
Methyl Isonicotinate m/z 138m/z 106 (Acylium)m/z 78 (Pyridine)Absence of m/z 84; loss of methoxy (-31 Da) is characteristic.[1]
Methylphenidate m/z 234m/z 84 m/z 56Phenylacetate moiety yields m/z 150 instead of m/z 106.[1]

Expert Insight: To definitively distinguish the 3-isomer from the 4-isomer, chromatographic retention is required alongside MS. The 3-isomer is chiral and typically elutes earlier on C18 columns compared to the symmetrical 4-isomer due to steric folding differences [1, 5].

Validated Experimental Protocol

This protocol ensures reproducible fragmentation data for library matching.[1]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-piperidinyl isonicotinate HCl in 1 mL Methanol (LC-MS grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Rationale: Formic acid ensures full protonation of the piperidine nitrogen for stable ESI signal.

LC-MS/MS Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[1]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).[1] Rationale: Low CE preserves the molecular ion; High CE reveals the pyridine ring breakdown.

  • Mass Range: m/z 50 – 300.[1]

Data Interpretation Steps
  • Verify Precursor: Confirm [M+H]⁺ at m/z 207.1 ± 0.05.

  • Check Base Peak: At 30 eV, m/z 106 should be prominent.[1]

  • Confirm Piperidine: Look for m/z 84. If m/z 84 is absent, suspect hydrolysis to methyl ester (m/z 138 artifact) or incorrect synthesis.[1]

  • Isomer Check: If m/z 98 is observed (Methyl-piperidine fragment), suspect the 2-methyl isomer (homologous series) rather than the 3-piperidinyl ester.[1]

References

  • BenchChem. (2025).[1][4][5] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3963005, Isonicotinate. PubChem.[1][3] Link

  • Pivatto, M., et al. (2005).[1] Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Link

  • Sigma-Aldrich. (2025).[1] 3-Piperidinyl isonicotinate hydrochloride Product Sheet. Sigma-Aldrich.[1][6] Link

  • Zhang, H., et al. (2012).[1] Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging and LC-MS/MS. Analytical Chemistry. Link

Distinctive Characterization: 3-Piperidinyl Isonicotinate vs. N-Isonicotinoyl Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Distinction: The fundamental difference between 3-piperidinyl isonicotinate and N-isonicotinoyl piperidine lies in the linkage connectivity: the former is an Ester (O-acylation) preserving a basic secondary amine, while the latter is an Amide (N-acylation) resulting in a neutral piperidine ring nitrogen.

Quick Diagnostic:

  • IR Spectroscopy: Look for the Carbonyl (C=O) stretch.[1][2][3][4] Ester > 1730 cm⁻¹; Amide < 1650 cm⁻¹.[1]

  • Basicity: The Ester is a strong base (pKa ~11); the Amide is a weak base (pKa ~5, pyridine ring only).

Structural & Mechanistic Divergence

Understanding the connectivity is prerequisite to interpreting the spectral data. These two compounds are often competing products during the acylation of 3-hydroxypiperidine, presenting a classic chemoselectivity challenge.

  • Compound A: 3-Piperidinyl Isonicotinate (The Ester)

    • Connectivity: Isonicotinic acid is esterified to the C3-hydroxyl group.

    • Key Feature: The piperidine nitrogen remains a free secondary amine (

      
      ).
      
    • Reactivity: Susceptible to hydrolysis; highly basic.

  • Compound B: N-Isonicotinoyl Piperidine (The Amide)

    • Connectivity: Isonicotinic acid is amidated to the piperidine nitrogen.

    • Key Feature: The piperidine nitrogen is locked in a tertiary amide bond.

    • Reactivity: Chemically robust; non-basic at the piperidine site.

Visualization: Structural Comparison & Diagnostic Centers

StructuralComparison Ester 3-Piperidinyl Isonicotinate (ESTER) Ester_Feat • C=O Stretch: ~1735 cm⁻¹ • Basic 2° Amine (pKa ~11) • H-3 NMR: ~5.0 ppm (Deshielded) Ester->Ester_Feat Diagnostic Data Amide N-Isonicotinoyl Piperidine (AMIDE) Amide_Feat • C=O Stretch: ~1640 cm⁻¹ • Neutral Amide N • N-CH₂ NMR: ~3.5 ppm Amide->Amide_Feat Diagnostic Data

Figure 1: Comparative breakdown of key diagnostic features for Ester vs. Amide derivatives.

Spectroscopic Guide (The "Smoking Gun" Data)

A. Infrared Spectroscopy (IR)

The carbonyl stretching frequency is the most rapid non-destructive method to distinguish these analogs.

Feature3-Piperidinyl Isonicotinate (Ester)N-Isonicotinoyl Piperidine (Amide)Explanation
C=O Stretch 1730 – 1750 cm⁻¹ 1630 – 1660 cm⁻¹ Esters have a stronger double-bond character than amides. Resonance in amides weakens the C=O bond, lowering the frequency [1].
N-H Stretch Present (~3300-3500 cm⁻¹) Absent The ester retains the secondary amine (N-H). The tertiary amide lacks this bond entirely.
B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of regiochemistry.

¹H NMR (Proton)

Focus on the "Diagnostic Protons" directly adjacent to the functional group.

Proton EnvironmentEster Shift (δ ppm)Amide Shift (δ ppm)Mechanistic Insight
H-3 (O-CH) ~4.8 – 5.2 (m) ~3.5 – 3.8 (m)The proton on C3 is heavily deshielded by the ester oxygen in the Ester. In the Amide, C3 is only attached to an OH (if present) or CH2, appearing further upfield [2].
H-2 / H-6 (N-CH₂) ~2.8 – 3.2~3.4 – 3.8 (Broad) In the Amide, the N-CH₂ protons are deshielded by the amide carbonyl. They often appear as broad multiplets or split signals due to restricted rotation (rotamers) [3].
¹³C NMR (Carbon)
Carbon EnvironmentEster Shift (δ ppm)Amide Shift (δ ppm)
Carbonyl (C=O) ~164 – 166~168 – 171
Alpha Carbon C-O: ~70 ppm C-N: ~40-50 ppm

Functional Analysis: Basicity & Stability

Basicity (pKa)

This is the most practical difference for separation and extraction protocols.

  • Ester: Contains a piperidine ring with a free secondary amine.

    • pKa (Conjugate Acid): ~11.0 (Piperidine-like).

    • Behavior: Strong base.[5][6] Will protonate fully at pH 7-8.

  • Amide: The piperidine nitrogen is acylated.

    • pKa (Conjugate Acid): ~5.2 (Pyridine-like).[5]

    • Behavior: Weak base. The amide nitrogen is non-basic due to resonance delocalization; only the pyridine ring nitrogen can accept a proton [4].

Hydrolytic Stability[7]
  • Ester: Labile. Susceptible to base-catalyzed hydrolysis (saponification) or esterases.

  • Amide: Robust. Requires harsh acidic or basic conditions (e.g., 6N HCl, reflux) to cleave.

Experimental Protocols

Protocol A: Rapid Chemical Differentiation (Solubility Test)

Use this protocol for quick qualitative verification without access to NMR.

Reagents: 5% NaHCO₃ (aq), 5% Citric Acid (aq), Dichloromethane (DCM).

  • Dissolve: Dissolve 10 mg of the unknown sample in 1 mL of DCM.

  • Acid Wash: Add 1 mL of 5% Citric Acid (pH ~2-3) and shake vigorously.

  • Observation:

    • If Sample Transfers to Aqueous Layer: It is the Ester . The strong base (secondary amine) protonates and becomes water-soluble.

    • If Sample Remains in DCM: It is likely the Amide . The weak pyridine base may not fully protonate or partition into the mild acid layer as effectively as the piperidinium salt. Note: Stronger acid (1M HCl) will extract both.

Protocol B: Analytical HPLC-MS Workflow

Standardized method for quantifying mixtures.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

Expected Results:

  • Retention Time: The Amide is typically more polar (due to the exposed OH if comparing regioisomers) or displays different H-bonding capability. However, in this specific comparison, the Ester (with free amine) will be significantly more charged at acidic pH (mobile phase), eluting earlier (lower retention time) than the neutral Amide.

  • Mass Spec: Both have the same Molecular Weight (isomers). Look for fragmentation:

    • Ester: Loss of isonicotinic acid fragment (M-123) is common.

    • Amide: More stable molecular ion; fragmentation requires higher collision energy.

Decision Logic for Identification

IdentificationLogic Start Unknown Sample IR_Step Step 1: IR Spectroscopy (Carbonyl Region) Start->IR_Step High_Freq > 1720 cm⁻¹ IR_Step->High_Freq Low_Freq < 1660 cm⁻¹ IR_Step->Low_Freq Ester_Path Probable ESTER High_Freq->Ester_Path Amide_Path Probable AMIDE Low_Freq->Amide_Path NMR_Conf Step 2: 1H NMR Check Ester_Path->NMR_Conf Amide_Path->NMR_Conf H3_Deshield Signal at ~5.0 ppm (H-3) NMR_Conf->H3_Deshield Ester Path NCH_Deshield Signal at ~3.5 ppm (N-CH2) NMR_Conf->NCH_Deshield Amide Path Final_Ester CONFIRMED: 3-Piperidinyl Isonicotinate H3_Deshield->Final_Ester Final_Amide CONFIRMED: N-Isonicotinoyl Piperidine NCH_Deshield->Final_Amide

Figure 2: Step-by-step decision tree for confirming chemical identity.

References

  • Master Organic Chemistry. (2016). IR Spectroscopy: A Quick Primer On Interpreting Spectra. Link

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

  • National Institutes of Health (NIH) / PMC. (2015). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Link

  • Filo. (2025). Basicity Comparison: Pyridine vs Piperidine. Link

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Piperidinyl Isonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of every analytical measurement underpins the safety and efficacy of the final drug product. This is particularly true for novel chemical entities such as 3-piperidinyl isonicotinate hydrochloride, where a deep understanding of its purity, stability, and impurity profile is paramount. The foundation of this understanding is not the sophisticated instrumentation we employ, but the quality of the reference standard against which all measurements are made.

This guide provides an in-depth comparison of the analytical methodologies essential for the characterization and use of this compound reference standards. We will move beyond mere procedural descriptions to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the interpretation of comparative data. Our objective is to equip researchers, analytical scientists, and quality control professionals with the expertise to ensure data integrity throughout the drug development lifecycle.

The Central Role of the Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base for the active pharmaceutical ingredient (API).[1] Its role is not merely to provide a positive control but to serve as the anchor for all quantitative and qualitative assessments. The validity of any analytical data—be it for batch release, stability studies, or impurity profiling—is directly traceable to the quality of the reference standard used.

Pharmaceutical secondary standards offer a cost-effective and convenient alternative to preparing in-house working standards, provided they are certified and traceable to a primary standard (e.g., USP, EP).[2] A comprehensive Certificate of Analysis (CoA) for a this compound reference standard is non-negotiable and should include:

  • Identity Confirmation: Unequivocal structural confirmation using techniques like NMR, Mass Spectrometry, and IR.

  • Purity and Assay: A quantitative purity value determined by a high-resolution chromatographic technique, often mass-balanced with data from residual solvent analysis, water content, and non-volatile residue.

  • Characterization Data: Information on hygroscopicity, physical appearance, and solubility.

  • Traceability: A statement of traceability to a primary pharmacopeial standard, if available.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific question being asked (e.g., identity, purity, or specific impurities). For a molecule like this compound, a salt of an ester containing both a piperidine and a pyridine ring, a multi-technique approach is essential.

Technique Primary Application Principle Advantages for this Analyte Limitations
Reverse-Phase HPLC-UV Purity, Assay, Impurity QuantificationPartitioning between a nonpolar stationary phase and a polar mobile phase.Excellent for separating the polar parent compound from non-polar and closely related impurities. UV detection is suitable due to the pyridine chromophore.[3][4]May not be suitable for highly volatile or non-UV active impurities. Derivatization may be needed for certain impurities lacking a chromophore.[3]
Gas Chromatography (GC-FID/MS) Residual Solvents, Volatile ImpuritiesPartitioning between a gaseous mobile phase and a liquid or solid stationary phase.High sensitivity and resolving power for volatile organic compounds used in synthesis (e.g., alcohols, chlorinated solvents).[4][5][6]Not suitable for the non-volatile parent compound; requires high temperatures which could cause degradation.
¹H and ¹³C NMR Spectroscopy Unambiguous Identity Confirmation, Structural ElucidationNuclear spin transitions in a magnetic field.Provides detailed structural information, confirming the connectivity of the piperidinyl and isonicotinate moieties. Allows for quantitative analysis (qNMR) if a certified internal standard is used.[7][8]Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities.
Mass Spectrometry (MS) Molecular Weight Verification, Impurity IdentificationIonization of molecules and separation based on mass-to-charge ratio.Confirms the molecular weight of the parent compound and helps in the structural elucidation of unknown impurities when coupled with chromatography (LC-MS).[8]Typically not a standalone quantitative technique without extensive validation and an appropriate internal standard.
FTIR Spectroscopy Identity Confirmation (Fingerprinting)Absorption of infrared radiation by specific molecular vibrations.Provides a unique "fingerprint" of the molecule, confirming the presence of key functional groups (e.g., ester carbonyl, C-N bonds).[9]Primarily a qualitative technique; not suitable for quantifying impurities.

Experimental Protocols: A Framework for Validation

The trustworthiness of an analytical method comes from its validation, a documented process demonstrating that the procedure is suitable for its intended purpose.[10][11] The following protocols are presented as robust starting points for the analysis of this compound, incorporating system suitability tests to ensure the analytical system is performing correctly on a day-to-day basis.

Protocol 1: Purity and Assay by Reverse-Phase HPLC-UV

Causality: A C18 column is chosen for its versatility in retaining and separating a broad range of moderately polar compounds. The acidic mobile phase (formic acid) ensures that the basic nitrogen atoms on the piperidine and pyridine rings are protonated, leading to sharp, symmetrical peak shapes. Acetonitrile is a common organic modifier providing good elution strength. UV detection at ~260 nm is selected based on the typical absorbance maximum for the pyridine ring chromophore.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 260 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 70
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis and Calculation:

    • Inject a blank (diluent), followed by the standard and sample solutions.

    • Calculate the purity by area percent, and the assay against the reference standard.

Protocol 2: Residual Solvent Analysis by Headspace GC-FID

Causality: Headspace Gas Chromatography is the preferred method for residual solvent analysis as it allows for the analysis of volatile compounds without injecting the non-volatile API onto the GC column, which would cause contamination and degradation. A flame ionization detector (FID) is used for its robust and near-universal response to organic compounds.

Methodology:

  • Solvent and Standard Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Stock: Prepare a stock solution containing expected residual solvents (e.g., ethanol, isopropanol, toluene) at a concentration of ~1000 µg/mL in DMSO. Create a working standard by diluting this stock to an appropriate concentration.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5.0 mL of DMSO, cap immediately, and vortex to dissolve.

  • GC Conditions:

    • Column: G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Headspace Vial Equilibration: 80 °C for 15 minutes.

    • Injector Temperature: 140 °C.

    • Detector Temperature (FID): 250 °C.

    • Oven Program: 40 °C for 5 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria: The %RSD for the peak areas of each solvent should be ≤ 15.0%. The resolution between any two critical peaks should be ≥ 1.5.

  • Analysis and Calculation:

    • Analyze the blank, standard, and sample vials.

    • Quantify the amount of each residual solvent in the sample by comparing its peak area to that of the external standard.

Visualizing the Analytical Workflow

A robust analytical workflow ensures that a reference standard is properly qualified before use and that its application leads to reliable data.

cluster_0 Phase 1: Standard Qualification cluster_1 Phase 2: Method Validation & Use cluster_2 Characterization Techniques Bulk Bulk Material Synthesis Purification Purification/ Recrystallization Bulk->Purification Characterization Full Characterization Purification->Characterization CoA Certificate of Analysis Generation Characterization->CoA NMR NMR (Identity) Characterization->NMR MS MS (Identity) Characterization->MS HPLC HPLC (Purity/Assay) Characterization->HPLC GC GC (Residual Solvents) Characterization->GC KF Karl Fischer (Water Content) Characterization->KF MethodDev Analytical Method Development (e.g., HPLC) CoA->MethodDev Use Qualified Reference Standard Routine Routine Analysis (QC, Stability) CoA->Routine Use Qualified Reference Standard MethodVal Method Validation (ICH Guidelines) MethodDev->MethodVal MethodVal->Routine

Caption: Workflow for qualifying and using a reference standard.

The integrity of analytical data is built upon a hierarchical system of standards. A primary standard, often from a pharmacopeia, is used to qualify a secondary or in-house working standard, which is then used for routine testing.

Primary Primary Standard (e.g., USP/EP) Highest Purity Extensively Characterized Used to Qualify Secondary Standards Secondary Secondary Standard (Working Standard) Purity & Identity established vs. Primary Used for routine analysis Primary->Secondary Qualification/ Calibration Sample API / Drug Product Sample Unknown Purity/Concentration Secondary->Sample Comparative Analysis (e.g., HPLC Assay) Result Reportable Analytical Result Traceable Defensible Reliable Sample->Result Calculation

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